molecular formula C11H13FN2O3 B1338939 4-(3-Fluoro-4-nitrobenzyl)morpholine CAS No. 552883-91-7

4-(3-Fluoro-4-nitrobenzyl)morpholine

Cat. No.: B1338939
CAS No.: 552883-91-7
M. Wt: 240.23 g/mol
InChI Key: ACIOGCCQBJMRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-nitrobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Fluoro-4-nitrobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-nitrobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3-fluoro-4-nitrophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOGCCQBJMRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460943
Record name 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552883-91-7
Record name 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Fluoro-4-nitrobenzyl)morpholine: Chemical Properties & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 4-(3-Fluoro-4-nitrobenzyl)morpholine , a versatile intermediate in medicinal chemistry.

Executive Summary

4-(3-Fluoro-4-nitrobenzyl)morpholine is a bifunctional building block widely employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibiotics. Its structure features a morpholine ring linked via a methylene spacer to a 3-fluoro-4-nitrobenzene core.

This molecule is chemically distinct from its "phenyl" analog (a direct Linezolid precursor) due to the benzylic methylene linker, which imparts unique flexibility and alters the electronic influence of the morpholine nitrogen on the aromatic ring. Its core value lies in the ortho-fluoro nitro motif, enabling orthogonal functionalization: nucleophilic aromatic substitution (SNAr) at the fluorine position and reduction at the nitro position.

Physicochemical Profile

PropertyDataNote
IUPAC Name 4-[(3-Fluoro-4-nitrophenyl)methyl]morpholine
Molecular Formula C₁₁H₁₃FN₂O₃
Molecular Weight 240.23 g/mol
Physical State Solid (Pale yellow to orange)Typical for nitroaromatics
Solubility Soluble in DCM, EtOAc, DMSO; Low in WaterLipophilic benzylic amine
pKa (Calc) ~7.5 (Morpholine nitrogen)Protonatable in acidic media
Key Precursor 3-Fluoro-4-nitrobenzyl bromideCAS: 131858-37-2
Reactivity Class

Substrate / Nitroaromatic
Dual reactivity

Synthetic Pathways

The industrial and laboratory preparation of 4-(3-Fluoro-4-nitrobenzyl)morpholine follows a convergent route starting from 3-fluoro-4-nitrotoluene . The pathway involves radical bromination followed by nucleophilic substitution (


) with morpholine.
Mechanism & Logic
  • Radical Bromination: The methyl group of 3-fluoro-4-nitrotoluene is activated by the electron-withdrawing nitro group, facilitating radical bromination (Wohl-Ziegler reaction) to form the benzyl bromide.

  • Nucleophilic Substitution: Morpholine acts as a secondary amine nucleophile, displacing the benzylic bromide. A weak base (

    
    ) is used to scavenge the HBr byproduct, driving the equilibrium forward.
    
Synthesis Workflow (DOT Visualization)

Synthesis Start 3-Fluoro-4-nitrotoluene Bromine NBS / AIBN (CCl4, Reflux) Start->Bromine Radical Bromination Inter 3-Fluoro-4-nitrobenzyl bromide (CAS 131858-37-2) Bromine->Inter Morph Morpholine / K2CO3 (ACN or DMF) Inter->Morph S_N2 Substitution Product 4-(3-Fluoro-4-nitrobenzyl) morpholine Morph->Product

Figure 1: Step-wise synthetic route from commercially available precursors.

Reactivity & Functionalization

The strategic value of this compound lies in its ability to serve as a branch point in library synthesis. The fluorine atom (ortho to nitro) and the nitro group itself offer two distinct reaction vectors.

Vector A: Nucleophilic Aromatic Substitution ( )

The nitro group at position 4 is a strong electron-withdrawing group (EWG). It activates the fluorine at position 3 towards displacement by nucleophiles (amines, alkoxides, thiols).

  • Condition: Mild basic conditions (e.g.,

    
    , DMF, 60°C).
    
  • Utility: Allows the introduction of diverse side chains before reducing the nitro group.

Vector B: Nitro Reduction

The nitro group can be reduced to an aniline (primary amine) using catalytic hydrogenation or dissolving metal reductions.

  • Condition:

    
    , Pd/C (MeOH) or Fe/NH₄Cl.
    
  • Utility: Generates a nucleophilic aniline for amide coupling (common in kinase inhibitor synthesis).

Reactivity Flowchart (DOT Visualization)

Reactivity Core 4-(3-Fluoro-4-nitrobenzyl) morpholine Nu Nucleophile (R-NH2 / R-OH) Base, Heat Core->Nu Path A: S_NAr Displacement RedAgent H2 / Pd-C or Fe / NH4Cl Core->RedAgent Path B: Nitro Reduction Substituted 4-(3-Substituted-4-nitrobenzyl) morpholine Nu->Substituted Drug Kinase Inhibitor Scaffold Substituted->Drug Nitro Reduction & Coupling Aniline 4-(3-Fluoro-4-aminobenzyl) morpholine RedAgent->Aniline Aniline->Drug Amide Coupling

Figure 2: Divergent reactivity pathways enabling library generation.

Experimental Protocols

Protocol 1: Synthesis from Benzyl Bromide

Use this protocol to generate the core scaffold.

  • Reagents:

    • 3-Fluoro-4-nitrobenzyl bromide (1.0 equiv)[1]

    • Morpholine (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Procedure:

    • Dissolve 3-fluoro-4-nitrobenzyl bromide in ACN.

    • Add

      
       followed by the dropwise addition of morpholine at 0°C.
      
    • Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Generally yields a solid that can be recrystallized from Ethanol/Hexanes or used crude if purity >95%.

Protocol 2: Nitro Reduction (Iron-Mediated)

Preferred for substrates sensitive to hydrogenation.

  • Reagents:

    • 4-(3-Fluoro-4-nitrobenzyl)morpholine (1.0 equiv)

    • Iron Powder (5.0 equiv)

    • Ammonium Chloride (

      
      , 5.0 equiv)
      
    • Ethanol/Water (4:1 ratio)

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (approx. 70–80°C) for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

      
       and extract with DCM.
      
    • Yield: Typically quantitative conversion to the aniline.

Safety & Stability

  • Lachrymator Warning: The precursor 3-fluoro-4-nitrobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant. Handle exclusively in a fume hood.

  • Stability: The morpholine benzylic bond is stable under standard basic and acidic conditions but can degrade under strong oxidative conditions (e.g.,

    
    ).
    
  • Storage: Store the final morpholine derivative in a cool, dry place. It is generally stable at room temperature for months.

References

  • PubChem. 4-(4-Nitrobenzyl)morpholine Compound Summary. (Analogous structure data). Retrieved from [Link]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for and Benzylic substitution mechanisms).

Sources

4-(3-Fluoro-4-nitrobenzyl)morpholine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Architecture and Synthetic Utility of 4-(3-Fluoro-4-nitrobenzyl)morpholine: A Scaffold for Medicinal Chemistry

Abstract This technical guide provides an in-depth analysis of 4-(3-Fluoro-4-nitrobenzyl)morpholine , a versatile heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. Unlike its direct phenyl-linked analogs (common in Linezolid-type antibiotics), this benzyl-linked scaffold serves as a flexible, solubilizing linker in kinase inhibitors and GPCR ligands. This document details its structural pharmacophore, validated synthetic protocols, and downstream transformation into the privileged aniline intermediate.[1]

Molecular Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional domains, each contributing specific physicochemical properties essential for drug design.

DomainStructural FeatureMedicinal Chemistry Function
A Morpholine Ring Solubilizer: The ether oxygen acts as a hydrogen bond acceptor, while the saturated ring disrupts planarity, improving aqueous solubility (

modulation) and metabolic stability compared to piperazines.
B Methylene Bridge Flexibility: The benzylic

spacer breaks conjugation between the morpholine nitrogen and the aromatic ring, maintaining the basicity of the morpholine nitrogen (

) compared to an aniline nitrogen.
C Fluoro-Nitro Core Electronic Modulation: The fluorine atom (C3) exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and blocking metabolic oxidation at the ortho-position. The nitro group (C4) is a "masked" amine, serving as the handle for further elaboration.
Electronic Environment

The juxtaposition of the fluorine atom ortho to the nitro group creates a highly polarized electronic environment. The fluorine atom’s electronegativity pulls density from the ring, while the nitro group engages in resonance withdrawal. This setup makes the nitro group susceptible to facile reduction, yet the benzyl position remains stable against oxidative dealkylation under standard conditions.

Synthetic Protocol: Alkylation

The most robust synthesis involves the nucleophilic substitution of 3-fluoro-4-nitrobenzyl bromide with morpholine . This is a standard


 reaction favored by polar aprotic solvents.
Reagents & Stoichiometry[2][3]
  • Substrate: 3-Fluoro-4-nitrobenzyl bromide (1.0 eq)

  • Nucleophile: Morpholine (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Temperature:

    
     (Room Temperature)
    
Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 3-fluoro-4-nitrobenzyl bromide (1.0 eq) and anhydrous ACN (

    
    ).
    
  • Base Addition: Add

    
     (2.0 eq) to the solution. The mixture will appear as a suspension.
    
  • Nucleophile Addition: Cool the mixture to

    
     (ice bath). Add morpholine (1.1 eq) dropwise over 10 minutes to control the exotherm.
    
  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

    • Process Control: Monitor via TLC (30% EtOAc/Hexane). The starting bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      , stains with Dragendorff or UV active) should appear.
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: If necessary, purify via flash column chromatography (

    
    , Gradient: 0–50% EtOAc in Hexanes).
    
Critical Troubleshooting
  • O-Alkylation vs. N-Alkylation: Morpholine is a secondary amine; O-alkylation is not a risk here. However, over-alkylation (formation of quaternary ammonium salts) is minimized by keeping the benzyl halide as the limiting reagent.

  • Lachrymator Warning: Benzyl halides are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.

Downstream Transformation: Nitro Reduction

The primary utility of this scaffold is the reduction of the nitro group to generate 4-(morpholinomethyl)-2-fluoroaniline . This aniline is a "privileged structure" for amide coupling reactions to generate kinase inhibitors.

Recommended Reduction Protocol (Hydrogenation)
  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol or Ethanol

  • Time: 4–12 hours

Mechanism:

  • Adsorption of the nitro-aromatic onto the Pd surface.

  • Stepwise reduction:

    
    .
    
  • Note: The benzylic C-N bond is generally stable to standard hydrogenolysis conditions, unlike benzyl amines attached to primary nitrogens, because the morpholine nitrogen is tertiary.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and subsequent activation of the scaffold for drug discovery applications.

G Start 3-Fluoro-4-nitrobenzyl Bromide Intermediate 4-(3-Fluoro-4-nitrobenzyl) morpholine (Target Scaffold) Start->Intermediate SN2 Alkylation K2CO3, ACN, RT Reagent Morpholine (Nucleophile) Reagent->Intermediate Product 4-(Morpholinomethyl)- 2-fluoroaniline (Active Intermediate) Intermediate->Product Reduction H2, Pd/C, MeOH Drug Amide Coupling (Kinase Inhibitor) Product->Drug R-COCl / HATU

Caption: Synthetic workflow from halide precursor to functionalized aniline intermediate.

Analytical Characterization Data (Expected)

Researchers should validate the structure using the following spectroscopic markers.

TechniqueSignal MarkerInterpretation
1H NMR

3.50–3.60 (s, 2H)
Benzylic

:
Singlet. Confirms attachment of morpholine to the benzyl carbon.
1H NMR

3.60–3.70 (m, 4H)
Morpholine O-

:
Characteristic multiplet for protons adjacent to oxygen.
1H NMR

2.40–2.50 (m, 4H)
Morpholine N-

:
Characteristic multiplet for protons adjacent to nitrogen.
1H NMR

8.00 (t, 1H)
Aromatic H (C5): The proton ortho to the nitro group is highly deshielded.
LC-MS

Positive Mode: Expect a strong parent ion peak (approx. MW 240.2).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 218301-62-3 (Analogous Phenyl Structure). Retrieved from [Link]

    • Note: While the specific benzyl CAS is often proprietary in vendor catalogs, the physical properties and spectral data of the phenyl analog provide a baseline for the morpholine ring signals.
  • Organic Chemistry Portal. Synthesis of Morpholines and Alkylation Reactions. Retrieved from [Link]

  • Source for precursor handling and safety d

Sources

4-(3-Fluoro-4-nitrobenzyl)morpholine CAS number 552883-91-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-Fluoro-4-nitrobenzyl)morpholine (CAS 552883-91-7), a critical pharmacophore building block used in the synthesis of small-molecule kinase inhibitors and bioactive heterocycles.

Distinct from its phenyl-linked analog (a Linezolid intermediate), this benzyl -linked congener serves a specific function in medicinal chemistry: it introduces a solubilizing morpholine moiety via a metabolically stable methylene bridge, while the 3-fluoro-4-nitro motif primes the molecule for subsequent reduction and coupling reactions. This guide details its physicochemical properties, validated synthesis protocols, and downstream utility in drug development.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 4-(3-Fluoro-4-nitrobenzyl)morpholine
CAS Number 552883-91-7
Molecular Formula C₁₁H₁₃FN₂O₃
Molecular Weight 240.23 g/mol
Appearance Yellow to orange crystalline solid (or viscous oil depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Functional Groups Nitro (reduction precursor), Fluorine (metabolic blocker/electronic tuner), Morpholine (solubility enhancer)

Synthetic Utility & Mechanism[7]

The synthesis of CAS 552883-91-7 typically proceeds via a nucleophilic substitution (


) reaction between 3-fluoro-4-nitrobenzyl bromide  and morpholine . This route is preferred over reductive amination for scale-up due to higher atom economy and easier purification.
Reaction Mechanism

The morpholine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon. The reaction is facilitated by a weak base to neutralize the hydrobromic acid byproduct.

SynthesisMechanism Start 3-Fluoro-4-nitrobenzyl bromide Intermediate Transition State (SN2 Attack) Start->Intermediate + Morpholine Reagent Morpholine (Nucleophile) Reagent->Intermediate Product 4-(3-Fluoro-4-nitrobenzyl) morpholine Intermediate->Product - Br⁻ Byproduct HBr Salt (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of CAS 552883-91-7.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine on a 10 mmol scale.

Materials
  • Precursor: 3-Fluoro-4-nitrobenzyl bromide (2.34 g, 10 mmol)

  • Reagent: Morpholine (1.05 g, 12 mmol, 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol, 1.5 eq)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (30 mL)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the

    
     in anhydrous MeCN.
    
  • Addition: Add morpholine dropwise to the suspension at room temperature (20-25°C).

  • Substrate Addition: Cool the mixture to 0°C (ice bath) to control exothermicity. Slowly add 3-Fluoro-4-nitrobenzyl bromide portion-wise over 10 minutes.

    • Expert Insight: The benzylic bromide is a potent lachrymator and skin irritant. Handle in a fume hood. The 0°C start prevents runaway exotherms and minimizes dimer formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If the crude oil is colored, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure product as a yellow solid/oil.
    
Analytical Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    
     8.05 (t, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.28 (d, 1H, Ar-H), 3.72 (t, 4H, Morpholine O-
    
    
    
    ), 3.58 (s, 2H, Benzylic
    
    
    ), 2.48 (t, 4H, Morpholine N-
    
    
    ).
  • Interpretation: The singlet at ~3.58 ppm is diagnostic of the benzylic methylene bridge, confirming the "benzyl" structure versus the "phenyl" analog (which lacks this signal).

Application in Drug Discovery[4][7]

This compound is primarily used as an intermediate for Kinase Inhibitors . The general workflow involves reducing the nitro group to an aniline, which is then coupled to a heterocycle (e.g., quinazoline, pyrimidine) to form the final drug candidate.

Downstream Workflow

The reduction of the nitro group is the critical next step.

DownstreamApp Nitro 4-(3-Fluoro-4-nitrobenzyl)morpholine (CAS 552883-91-7) Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Aniline 3-Fluoro-4-(morpholinomethyl)aniline (Active Intermediate) Reduction->Aniline Coupling Coupling Reaction (e.g., with Chloro-pyrimidine) Aniline->Coupling FinalDrug Target Kinase Inhibitor (Improved Solubility) Coupling->FinalDrug

Figure 2: Transformation of CAS 552883-91-7 into bioactive kinase inhibitors.

Why this Scaffold?
  • Solubility: The morpholine ring (pKa ~8.3) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.

  • Metabolic Stability: The benzylic linkage is generally more stable to oxidative metabolism than direct phenyl-morpholine attachments in certain contexts.

  • Fluorine Effect: The fluorine atom at the 3-position (ortho to the nitro/amine) modulates the pKa of the aniline, affecting the hydrogen bond donor capability of the final drug's hinge-binding region.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Specific Risk: Benzylic halides (precursors) are lachrymators. The final nitro product is less volatile but should be treated as a potential sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Nitro compounds can darken upon prolonged exposure to light.
    

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CAS 552883-91-7. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Benzylic Amines. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Properties of 4-(3-Fluoro-4-nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(3-Fluoro-4-nitrobenzyl)morpholine , a specialized intermediate in medicinal chemistry.

Executive Summary

4-(3-Fluoro-4-nitrobenzyl)morpholine is a bifunctional synthetic building block characterized by a morpholine ring linked via a methylene bridge to a fluorinated nitrobenzene core. Unlike its direct phenyl-analog (a key intermediate for Linezolid), the benzyl variant introduces a methylene spacer (


), altering the molecule's steric profile and rotational freedom.

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for developing kinase inhibitors and antibacterial agents where the 3-fluoro-4-nitro motif acts as a masked aniline precursor. Its physicochemical profile balances the solubility-enhancing properties of morpholine with the lipophilic, electron-withdrawing nature of the fluoronitrobenzyl group.

Chemical Identity & Structural Analysis[1][2]

This molecule is defined by three distinct pharmacophoric elements: the solubilizing morpholine ring, the flexible methylene linker , and the reactive 3-fluoro-4-nitrobenzene headgroup.

Attribute Detail
Chemical Name 4-(3-Fluoro-4-nitrobenzyl)morpholine
Systematic Name 4-[(3-Fluoro-4-nitrophenyl)methyl]morpholine
Molecular Formula

Molecular Weight 240.23 g/mol
Key Precursors 3-Fluoro-4-nitrobenzyl bromide (CAS 131858-37-2) + Morpholine
Structural Class

-Benzylmorpholine; Fluoronitrobenzene derivative
Electronic Features Nitro group (

) strongly withdraws electrons; Fluorine (

) adds metabolic stability and lipophilicity.[1]
Structural Distinction Note

Researchers often confuse this compound with 4-(3-Fluoro-4-nitrophenyl)morpholine (CAS 218301-62-3).

  • Phenyl Analog: Morpholine attached directly to the ring. Rigid; used in Linezolid synthesis.

  • Benzyl Analog (This Topic): Morpholine attached via

    
    . Flexible; used as a distinct spacer in kinase inhibitor design.
    

Physicochemical Properties Profile

The following data synthesizes experimental trends from the benzylmorpholine class and calculated values for this specific fluorinated derivative.

Solubility & Lipophilicity

The introduction of the fluorine atom at the meta position (relative to the alkyl chain) increases lipophilicity compared to the non-fluorinated parent, while the morpholine nitrogen maintains aqueous solubility at physiological pH.

PropertyValue (Approx/Calc)Context & Impact
LogP (Octanol/Water) 1.9 – 2.2Moderate lipophilicity; ideal for CNS penetration and cell permeability.
LogD (pH 7.4) 1.2 – 1.5The basic nitrogen is partially ionized at pH 7.4, improving aqueous solubility.
pKa (Conjugate Acid) 7.2 – 7.6The benzyl group is less electron-withdrawing than a phenyl group, keeping the morpholine nitrogen moderately basic.
Water Solubility Low to ModerateSoluble in aqueous acid; requires organic cosolvents (DMSO, MeOH) in neutral form.
Polar Surface Area (PSA) ~58 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
Solid-State & Thermal Properties
  • Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity and crystal packing forces).

  • Melting Point: Predicted range 45–55 °C (Lower than the phenyl analog due to the flexible methylene linker disrupting crystal packing).

  • Boiling Point: >300 °C (Decomposes before boiling at atm pressure).

Synthesis Protocol & Methodology

The most robust synthesis route involves the nucleophilic substitution (


) of 3-Fluoro-4-nitrobenzyl bromide  with morpholine .
Reaction Pathway Visualization

The following diagram illustrates the alkylation pathway and the subsequent reduction potential.

Synthesis Precursor1 3-Fluoro-4-nitrobenzyl bromide (CAS 131858-37-2) Intermediate Transition State (SN2 Attack) Precursor1->Intermediate DCM/K2CO3 0°C to RT Precursor2 Morpholine (Base & Nucleophile) Precursor2->Intermediate Product 4-(3-Fluoro-4-nitrobenzyl) morpholine Intermediate->Product - HBr Derivative 3-Fluoro-4-(morpholinomethyl) aniline (Reduced Form) Product->Derivative H2, Pd/C or Fe/NH4Cl

Caption:


 synthesis of the benzylmorpholine scaffold and potential reduction to the aniline derivative.
Step-by-Step Experimental Procedure

Safety Note: 3-Fluoro-4-nitrobenzyl bromide is a lachrymator and corrosive . All operations must be performed in a fume hood.

  • Preparation : Dissolve 3-Fluoro-4-nitrobenzyl bromide (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base Addition : Add Potassium Carbonate (

    
    , 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq) to scavenge the HBr byproduct.
    
  • Nucleophilic Attack : Add Morpholine (1.1 eq) dropwise at 0 °C to prevent exotherms.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).

  • Workup :

    • Quench with water.

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification : If the product is an oil, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Expert Insights: Structure-Activity Relationship (SAR)

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over others.

The "Fluorine Effect"

The fluorine atom at position 3 serves two roles:

  • Metabolic Blocking: It blocks the metabolic oxidation of the benzyl ring at a vulnerable position.

  • Electronic Modulation: It exerts an inductive withdrawing effect (

    
    ), which lowers the pKa of the aniline formed after nitro reduction. This is crucial for tuning the hydrogen bond donor capability of downstream amide drugs.
    
The Benzyl Linker Advantage

Compared to the rigid phenyl-morpholine (Linezolid-type), the benzyl-morpholine allows the morpholine ring to rotate freely.

  • Implication: In kinase binding pockets, this flexibility allows the morpholine oxygen to adopt the optimal orientation for hydrogen bonding with the hinge region or solvent front, often improving

    
     values by orders of magnitude.
    

Handling & Safety (MSDS Highlights)

While the final product is stable, the precursors require strict handling protocols.

  • Precursor Hazard: 3-Fluoro-4-nitrobenzyl bromide causes severe skin burns and eye damage (Category 1B).

  • Product Hazard: Treat as a potential irritant. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place (

    
     recommended) under inert atmosphere (
    
    
    
    ) to prevent oxidation of the benzylic position over long periods.

References

  • Fisher Scientific . 3-Fluoro-4-nitrobenzyl bromide, 97% Safety Data Sheet and Properties. Retrieved from

  • National Center for Biotechnology Information (PubChem) . Compound Summary for CAS 2689-39-6 (Phenyl Analog Comparison). Retrieved from

  • GuideChem . 4-(3-Fluoro-4-nitrobenzyl)morpholine Custom Synthesis & Suppliers. Retrieved from

  • Accel Scientific . 4-(4-Nitrobenzyl)morpholine (Non-fluorinated Analog Properties). Retrieved from

Sources

The Morpholine Scaffold: A Privileged Motif for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and an ideal pKa for physiological conditions—make it a highly versatile building block for developing novel therapeutics.[3][4] This guide provides an in-depth analysis of the key therapeutic targets of morpholine derivatives, moving beyond a simple list to explain the causal relationships behind their efficacy. We will explore the molecular targets in major disease areas, detail the experimental protocols for their validation, and present the underlying structure-activity relationships that drive potency and selectivity.

The Morpholine Advantage: Physicochemical and Structural Properties

The utility of the morpholine ring is not accidental; it stems from a unique combination of structural and electronic features that make it exceptionally suitable for drug design.[1] The presence of an oxygen atom enhances hydrophilicity and provides a hydrogen bond acceptor, while the basic nitrogen atom (pKa ≈ 8.7) is partially protonated at physiological pH.[3][5] This balance of hydrophilic and lipophilic character is crucial for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates, particularly for enhancing permeability across the blood-brain barrier (BBB), a critical challenge in developing drugs for the central nervous system (CNS).[3][6][7]

The flexible "chair" conformation of the morpholine ring allows its substituents to be oriented in precise three-dimensional arrangements, enabling optimal interactions with the binding pockets of target proteins.[3][8] This adaptability makes the morpholine moiety more than just a passive scaffold; it can be an active pharmacophore that directly participates in binding to enhance potency and selectivity.[2][3]

Figure 1: The Morpholine Scaffold and Its Key Properties.

Therapeutic Area I: Central Nervous System and Neurodegenerative Disorders

Morpholine derivatives have shown exceptional promise in treating CNS disorders, largely due to the scaffold's ability to confer BBB permeability.[6][9] The targets in this area are primarily enzymes and receptors whose dysregulation leads to the progressive deterioration of neuronal function.[10][11]

Key Molecular Targets
  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can temporarily improve cognitive function. Morpholine derivatives have been developed as potent dual inhibitors of both enzymes.[6][10] The morpholine ring often positions the rest of the molecule for optimal interaction within the enzyme's active site.[6]

  • Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are critical in the metabolism of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a key strategy in Parkinson's disease treatment to increase dopamine levels in the brain.[11] Several morpholine-based compounds have been identified as highly potent and selective MAO-B inhibitors.[6][12] For instance, replacing a piperidine ring with a morpholine ring in certain compounds has resulted in a 100-fold increase in activity towards MAO-B, as the morpholine ring interacts favorably with the enzyme's entrance cavity.[13]

  • Kinases (e.g., LRRK2): Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic Parkinson's disease.[13] These mutations lead to increased kinase activity and subsequent neuronal damage. The development of brain-penetrant LRRK2 inhibitors is a major goal, and morpholine-containing compounds are being actively investigated for this purpose.[13]

  • Neurotransmitter Receptors: Morpholine derivatives can modulate various receptors involved in mood and pain, often by mimicking the structure of endogenous ligands.[3][8] This includes cannabinoid receptors, which are targets for pain, appetite, and mood disorders, and the M1 subtype of muscarinic acetylcholine receptors, which are being explored for cognitive enhancement in Alzheimer's disease.[4][13]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method (based on Ellman's reagent) to quantify the inhibition of AChE by a test compound. The trustworthiness of this assay lies in its direct measurement of the enzyme's catalytic activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An active inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound (e.g., morpholine derivative) in DMSO.

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 10 mM ATCh stock solution in deionized water.

    • Prepare a solution of AChE enzyme (from Electrophorus electricus) in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound at various concentrations (serial dilutions). For the control, add 10 µL of DMSO.

    • Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 2: Workflow for AChE Inhibition Assay.

Therapeutic Area II: Oncology

The morpholine scaffold is a key feature in many targeted cancer therapies, particularly those aimed at inhibiting the signaling pathways that drive aberrant cell growth and proliferation.[14][15]

Key Molecular Targets
  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism.[16] Its dysregulation is a common feature in many cancers, making it a prime target for drug development.[14][17] Morpholine is a core structural component of several potent and selective PI3K and mTOR inhibitors.[3] The morpholine oxygen often forms a critical hydrogen bond in the hinge region of the kinase active site, a key interaction for potent inhibition. Dual inhibition of both PI3K and mTOR is a particularly attractive strategy to overcome resistance mechanisms.[3]

  • VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[18] Inhibiting VEGFR-2 can starve tumors of essential nutrients. Novel morpholine-benzimidazole-oxadiazole derivatives have been designed as selective VEGFR-2 inhibitors for the treatment of cancers like colon cancer.[18]

  • Other Kinases and Cell Cycle Proteins: Morpholine derivatives have been shown to target other proteins involved in the cell cycle. For example, some compounds downregulate cyclins (like Cyclin D1) and matrix metalloproteinases (MMPs), while upregulating tumor suppressors like p53, ultimately inducing apoptosis (programmed cell death).[19][20]

RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Figure 3: Simplified PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocol: MTT Cell Viability Assay

This assay is a standard colorimetric method for assessing the cytotoxic (cell-killing) effect of a compound on cancer cell lines. Its self-validating nature comes from the principle that only metabolically active, living cells can perform the required chemical conversion.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media until they reach ~80% confluency.[16][20]

  • Cell Seeding:

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivative in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO in media).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the viability against the log of the compound concentration to determine the IC50 value.

Compound IDCell LineIC50 (µM)Reference
10e A549 (Lung)0.033 ± 0.003[17]
10h MCF-7 (Breast)0.087 ± 0.007
AK-3 MCF-7 (Breast)6.44 ± 0.29[20]
AK-10 A549 (Lung)8.55 ± 0.67[20]
Table 1: Example Cytotoxic Activity of Morpholine Derivatives.

Therapeutic Area III: Infectious Diseases

The morpholine scaffold is present in several approved antimicrobial agents and is a fertile ground for the discovery of new drugs to combat infectious diseases, including those caused by drug-resistant pathogens.[15][21]

Key Molecular Targets
  • Bacterial Protein Synthesis: The antibiotic Linezolid , which contains a morpholine ring, is a classic example.[5] It inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. This is a distinct mechanism of action that gives it activity against resistant Gram-positive bacteria.

  • Fungal Ergosterol Biosynthesis: The antifungal drug Amorolfine works by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway: Delta-14-reductase and Delta-7,8-isomerase.[22] Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to fungal cell death.

  • Bacterial Resistance Mechanisms: Beyond direct killing, morpholine derivatives are being explored as "antibiotic enhancers" or "adjuvants" to resensitize resistant bacteria to existing antibiotics.[23] Potential targets include:

    • Efflux Pumps (e.g., AcrAB-TolC): These pumps actively expel antibiotics from the bacterial cell. Morpholine derivatives can inhibit these pumps, increasing the intracellular concentration of the antibiotic.[23]

    • Penicillin-Binding Proteins (PBP2a): In Methicillin-resistant Staphylococcus aureus (MRSA), PBP2a confers resistance to beta-lactam antibiotics. Some morpholine compounds can interact with an allosteric site on PBP2a, restoring the efficacy of antibiotics like oxacillin.[23]

Conclusion and Future Outlook

The morpholine scaffold is far more than a simple heterocyclic amine; it is a privileged pharmacophore that medicinal chemists have successfully employed to tackle a wide array of therapeutic targets.[2][24] Its ability to modulate pharmacokinetic properties, enhance potency through specific molecular interactions, and serve as a versatile synthetic building block ensures its continued relevance in drug discovery.[1][3] Future research will likely focus on leveraging these properties to design multi-target agents, such as dual kinase/MAO inhibitors for neuro-oncology, and to develop novel compounds that can overcome the persistent challenge of antimicrobial resistance.[12][14][23] The continued exploration of new synthetic routes will further expand the chemical diversity of morpholine derivatives, paving the way for the next generation of innovative therapeutics.[15]

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.
  • Khamitova, G., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (Year N/A). Journal of Chemical Reviews.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (N/A).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PMC.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • Biological activities of morpholine derivatives and molecular targets involved. (N/A).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (N/A). RSC Publishing.
  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (N/A). PMC.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
  • Antimicrobial activity of morpholine derivatives 3-6. (N/A).

Sources

Methodological & Application

Application Note: Strategic Synthesis of Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholine (1,4-oxazinane) is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (anticancer). Its inclusion typically improves water solubility, lowers logP, and modulates the pKa of drug candidates to physiological ranges. This application note provides a rigorous, step-by-step guide for the synthesis of morpholine derivatives. We contrast the "De Novo" Cyclization strategy (for core scaffold construction) with the Buchwald-Hartwig Amination (for late-stage functionalization), providing validated protocols, decision matrices, and troubleshooting frameworks for high-yield acquisition.

Strategic Overview: The "Make vs. Modify" Decision Matrix

Before initiating wet chemistry, the synthetic route must be selected based on the structural requirements of the target molecule.

Decision Matrix (DOT Visualization)

MorpholineStrategy Start Target Structure Analysis IsCoreSubstituted Is the Morpholine Ring C-Substituted? Start->IsCoreSubstituted IsNArylated Is the Target an N-Aryl Morpholine? IsCoreSubstituted->IsNArylated No (Unsubstituted Ring) RouteA Route A: De Novo Cyclization (Bis-alkylation) IsCoreSubstituted->RouteA Yes (e.g., 2-methylmorpholine) RouteB Route B: Buchwald-Hartwig Cross-Coupling IsNArylated->RouteB Yes (Electron-Rich/Neutral Aryl) RouteC Route C: SNAr Substitution (For electron-poor arenes) IsNArylated->RouteC Yes (Electron-Deficient Aryl)

Figure 1: Synthetic decision tree for selecting the optimal morpholine formation pathway.

Protocol A: Late-Stage N-Arylation (Buchwald-Hartwig)

Application: Rapid generation of library compounds where morpholine is attached to an aromatic scaffold. Mechanism: Palladium-catalyzed cross-coupling.[1] Critical Advantage: Works on unactivated aryl chlorides/bromides where


 fails.
Reagents & Materials[2][3][4][5][6][7]
  • Substrate: Aryl Halide (1.0 equiv)

  • Amine: Morpholine (1.2 – 1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (1–5 mol%)
  • Ligand: XPhos or BINAP (Dialkylbiaryl phosphines are preferred for secondary amines).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Protocol
  • Inert Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation:

    • Add

      
       (1.5 mol%) and XPhos (3.0 mol%) to the flask.
      
    • Add anhydrous Toluene (5 mL/mmol substrate).

    • Expert Insight: Stir at room temperature for 5–10 minutes. The solution color often shifts (e.g., dark purple to orange/brown), indicating active catalyst formation (

      
      ).
      
  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv).

    • Add

      
       (1.5 equiv). Note: Handle quickly to minimize moisture absorption.
      
    • Add Morpholine (1.2 equiv) via syringe.

  • Reaction:

    • Seal the vessel and heat to 80–110°C (reflux if using Toluene).

    • Monitor via TLC or LC-MS every 2 hours.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Mechanistic Validation (Self-Validating System)

To ensure the reaction is proceeding via the catalytic cycle and not a side reaction, observe the following:

BuchwaldCycle LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Morpholine Deprot Deprotonation (Base Step) AmineBind->Deprot NaOtBu -> NaX + HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N(Morph) RedElim->LPd Regeneration

Figure 2: Catalytic cycle. Failure at the 'Deprotonation' step (due to wet base) is the most common cause of stalled reactions.

Protocol B: De Novo Synthesis (Cyclization)

Application: Creating the morpholine ring from acyclic precursors. Essential when the morpholine ring itself requires substitution (e.g., 2,6-dimethylmorpholine).

Method: Diethanolamine Cyclodehydration

Note: This is a classical industrial method.[2] For lab-scale synthesis of substituted morpholines, alkylation of primary amines with bis(2-chloroethyl)ether is often preferred.

Step-by-Step Protocol (Acid Catalyzed)
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Charge Diethanolamine (1.0 equiv) and Toluene (solvent carrier for water removal).

  • Acid Addition: Add p-Toluenesulfonic acid (pTsOH, 1.1 equiv) or concentrated

    
     (carefully).
    
  • Reflux: Heat to reflux.[3] The reaction is driven by the removal of water (azeotropic distillation).

    • Endpoint: Reaction is complete when water collection in the Dean-Stark trap ceases (theoretical volume reached).

  • Neutralization: Cool to RT. Basify with NaOH (aq) to pH > 10 to liberate the free amine.

  • Extraction: Extract with DCM or Ether. Dry over

    
    .
    
  • Distillation: Morpholine is a volatile liquid (bp ~129°C). Purify by fractional distillation.[3]

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (Buchwald)Protocol B (Cyclization)
Primary Use Attaching Morpholine to AromaticsBuilding the Morpholine Ring
Atom Economy Moderate (Loss of HX)High (Loss of H2O)
Substrate Scope Aryl Chlorides, Bromides, TriflatesAmino Alcohols, Diols
Key Risk Catalyst Poisoning / OxidationHarsh Conditions (Acid/Heat)
Typical Yield 80–95%60–85%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Catalyst deactivation (

ingress)
Ensure rigorous degassing. Switch to XPhos Pd G3 precatalyst.
Start Material Remains (Protocol A) Base hydrolysisUse fresh NaOtBu (stored in glovebox). Switch to

if substrate is base-sensitive.
Black Precipitate (Protocol A) "Pd Black" formationLigand concentration too low. Increase Ligand:Pd ratio to 2:1.
Charring (Protocol B) Temperature too highUse pTsOH in Toluene (lower temp) instead of neat

.

Safety & Handling

  • Morpholine: Flammable liquid, corrosive, and hygroscopic. Causes severe skin burns. Handle in a fume hood.

  • Sodium tert-butoxide: Pyrophoric hazard. Reacts violently with water.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

References

  • Review of Morpholine Bioactivity: Khamitova, A. E., et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds."[4][5] Drug development & registration, 2023.

  • Buchwald-Hartwig Protocol (TCI Chemicals): "Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand." TCI Chemicals Application Note.

  • General Morpholine Properties & Drug Design: Kumari, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[6][4] Journal of Chemical Reviews, 2020.

  • Classical Synthesis (Diethanolamine): "Process of producing morpholine from diethanolamine."[3] US Patent 2,777,846.

  • Microwave Assisted Synthesis: Yamada, et al. "Buchwald–Hartwig amination between 4-chloroanisole and morpholine." ResearchGate, 2024.

Sources

Application Notes and Protocols for the Use of 4-(3-Fluoro-4-nitrobenzyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" offer a unique combination of favorable physicochemical properties and the ability to interact with multiple biological targets. The morpholine ring is a quintessential example of such a scaffold, featured in a multitude of approved drugs.[1][2] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can improve oral bioavailability, making it a valuable building block in drug design.[3]

This guide focuses on 4-(3-Fluoro-4-nitrobenzyl)morpholine , a synthetic compound that combines the beneficial properties of the morpholine moiety with a substituted aromatic system designed to modulate biological activity. The presence of a fluoro group can enhance binding affinity and metabolic resistance, while the nitro group, a strong electron-withdrawing feature, significantly alters the electronic properties of the phenyl ring and can serve as a synthetic handle for further chemical modifications or play a direct role in the compound's mechanism of action.[4][5][6]

Given the prevalence of the morpholine scaffold in oncology, particularly in the development of kinase inhibitors, this document will outline the application of 4-(3-Fluoro-4-nitrobenzyl)morpholine as a putative anti-cancer agent.[7][8] The protocols provided will focus on the initial stages of in vitro evaluation: assessing cytotoxicity against cancer cell lines and determining its potential to inhibit protein kinase activity.

Physicochemical Properties of 4-(3-Fluoro-4-nitrobenzyl)morpholine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These parameters influence solubility, permeability, and ultimately, the compound's pharmacokinetic profile. The properties for 4-(3-Fluoro-4-nitrobenzyl)morpholine are summarized below.

PropertyValueSource
Molecular Formula C11H13FN2O3[9]
Molecular Weight 240.23 g/mol Calculated
Predicted XlogP 1.3[9]
Hydrogen Bond Donors 0[9]
Hydrogen Bond Acceptors 4[9]
Predicted Solubility Soluble in DMSOGeneral Chemical Knowledge

Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

Scientific Rationale

The initial step in evaluating a potential anti-cancer compound is to determine its effect on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose.[10][11] It quantifies adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[12] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the test compound. The "add-mix-measure" format simplifies the process and is ideal for screening a range of concentrations to determine the half-maximal inhibitory concentration (IC50).[11]

Materials
  • 4-(3-Fluoro-4-nitrobenzyl)morpholine

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well microplates

  • Luminometer

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(3-Fluoro-4-nitrobenzyl)morpholine in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to prepare these working solutions at 2X the final concentration.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well, but should be optimized for each cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2X compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assessment using ADP-Glo™ Kinase Assay

Scientific Rationale

Many anti-cancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[8][14] The ADP-Glo™ Kinase Assay is a universal, luminescent-based method for measuring kinase activity.[15][16] It quantifies the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of the test compound indicates inhibition of the kinase.[17] This assay is highly sensitive and can be used to screen for inhibitors of virtually any ADP-generating enzyme.[18]

Materials
  • 4-(3-Fluoro-4-nitrobenzyl)morpholine

  • Recombinant protein kinase of interest (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like AKT)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, low-volume 384-well plates

  • Luminometer

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(3-Fluoro-4-nitrobenzyl)morpholine in DMSO.

    • Create a serial dilution series of the compound in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the components in the following order:

      • Kinase reaction buffer.

      • Test compound dilutions (or DMSO for control).

      • Recombinant kinase.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final volume of the kinase reaction is typically 5 µL.[15]

  • Kinase Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ADP-Glo™ Assay:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[15]

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via luciferase.[16]

    • Incubate at room temperature for 30-60 minutes.[16]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no kinase" control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Compound & Cell Preparation cluster_assay In Vitro Assay Workflow cluster_analysis Data Analysis stock Prepare 10 mM Stock of Compound in DMSO serial_dilution Create Serial Dilutions in Culture Medium stock->serial_dilution cell_culture Culture Cancer Cell Line cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions (48-72h) cell_seeding->treatment add_reagent Add CellTiter-Glo® Reagent treatment->add_reagent lyse_incubate Lyse & Incubate (10 min) add_reagent->lyse_incubate read_luminescence Measure Luminescence lyse_incubate->read_luminescence data_norm Normalize Data to Vehicle Control read_luminescence->data_norm dose_response Plot Dose-Response Curve data_norm->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

G cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection compound_prep Prepare Compound Dilutions pre_incubation Pre-incubate Kinase with Compound compound_prep->pre_incubation kinase_prep Prepare Kinase Solution kinase_prep->pre_incubation substrate_atp_prep Prepare Substrate/ATP Mix initiation Initiate Reaction with Substrate/ATP substrate_atp_prep->initiation pre_incubation->initiation reaction_incubation Incubate (e.g., 60 min) initiation->reaction_incubation stop_deplete Add ADP-Glo™ Reagent (Stop & ATP Depletion) reaction_incubation->stop_deplete adp_to_atp Add Kinase Detection Reagent (ADP to ATP & Luminescence) stop_deplete->adp_to_atp readout Measure Luminescence adp_to_atp->readout

Caption: Workflow for in vitro kinase inhibition assay.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7. Available from: [Link]

  • Molinspiration Cheminformatics. (n.d.). R&D Chemicals. Available from: [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration. Available from: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Molecular Modelling Group. Available from: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2025). Molinspiration is inspiration to molecule by software in drug discovery. Available from: [Link]

  • Bio-protocol. (2019). molinspiration: broad range of cheminformatics software tools supporting molecule manipulation. Available from: [Link]

  • bio.tools. (n.d.). SwissADME. Available from: [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Available from: [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Molinspiration Cheminformatics: Significance and symbolism. (2025). Journal of Pharmaceutical and Medical Research.
  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Available from: [Link]

  • Rinaldi, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Available from: [Link]

  • Rinaldi, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Schematic workflow is summarizing the virtual screening of kinase inhibitors. Available from: [Link]

  • PubChemLite. (n.d.). 4-[(3-fluoro-4-nitrophenyl)methyl]morpholine. Available from: [Link]

  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

  • National Institutes of Health. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Available from: [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

  • ResearchGate. (n.d.). Workflow Schematic representation of workflow for inhibitor screening, docking and simulation. Available from: [Link]

  • ScienceDirect. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]

  • National Institutes of Health. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. Available from: [Link]

  • UQ eSpace. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. Available from: [Link]

  • National Institutes of Health. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. PMC. Available from: [Link]

  • National Institutes of Health. (2011). 4-(3-Fluoro-4-nitro-phen-yl)morpholin-3-one. PubMed. Available from: [Link]

  • PubChem. (n.d.). 4-(3-Nitrobenzyl)morpholine. Available from: [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Available from: [Link]

  • PLOS. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Available from: [Link]

Sources

Application of 4-(3-Fluoro-4-nitrobenzyl)morpholine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Fluoro-4-nitrobenzyl)morpholine in Medicinal Chemistry

Executive Summary

4-(3-Fluoro-4-nitrobenzyl)morpholine is a specialized synthetic intermediate employed primarily to introduce a solubilizing morpholine moiety into lipophilic drug scaffolds via a metabolically stable benzyl linker. Unlike the direct phenyl-morpholine attachment seen in antibiotics like Linezolid, the benzyl-morpholine motif offers greater rotational freedom and disrupts planarity, which is critical for fitting into solvent-exposed pockets of enzymes such as Tyrosine Kinases (e.g., EGFR, VEGFR).

This guide details the synthesis, reduction, and application of this scaffold, focusing on its role as a precursor to 2-Fluoro-4-(morpholinomethyl)aniline —a "privileged structure" for generating water-soluble kinase inhibitors.

Chemical Rationale & Pharmacophore Logic

The utility of this molecule stems from the synergistic effects of its three functional components. Understanding this causality is essential for rational drug design.

ComponentFunction in Medicinal ChemistryMechanistic Insight
Morpholine Ring Solubility Enhancer The ether oxygen lowers LogP (lipophilicity) and acts as a weak hydrogen bond acceptor, improving aqueous solubility and oral bioavailability without significant metabolic liability.
Fluorine (C3) Metabolic Blocker / Electronic Modulator Located ortho to the nitro (and eventual amine), the fluorine atom withdraws electrons inductively (

effect). This lowers the pKa of the resulting aniline, reducing the likelihood of oxidation by CYPs and improving metabolic stability.
Nitro Group (

)
Masked Nucleophile Acts as a robust protecting group for the amine. Once the scaffold is assembled, the nitro is reduced to an aniline, which serves as the "warhead" attachment point (e.g., for hinge-binding motifs in kinase inhibitors).
Benzyl Linker Spacer Arm Unlike direct aryl-morpholine bonds, the methylene (

) spacer breaks conjugation, allowing the morpholine to orient into the solvent front of a protein binding pocket.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

Objective: Installation of the morpholine tail via Nucleophilic Substitution (


).

Reagents:

  • 3-Fluoro-4-nitrobenzyl bromide (1.0 eq) [Caution: Lachrymator]

  • Morpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-Fluoro-4-nitrobenzyl bromide (e.g., 5.0 g) and anhydrous ACN (50 mL).

  • Base Addition: Add

    
     (powdered) to the stirring solution.
    
  • Nucleophilic Attack: Dropwise add Morpholine at 0°C to control the exotherm. The reaction is driven by the nucleophilic nitrogen of morpholine attacking the benzylic carbon.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[2] The bromide leaving group drives the reaction to completion.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

    • Expected Yield: >85%

    • Appearance: Yellowish solid/crystalline.[1]

Protocol B: Reduction to 2-Fluoro-4-(morpholinomethyl)aniline

Objective: Activation of the "masked" amine for downstream coupling. This is the critical step that generates the active pharmaceutical ingredient (API) building block.

Reagents:

  • 4-(3-Fluoro-4-nitrobenzyl)morpholine (from Protocol A)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Suspension: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add Iron powder and

    
    .
    
  • Reduction: Heat to reflux (approx. 80°C) for 2–3 hours. The reaction color will change from yellow (nitro) to dark/brown (iron oxides).

    • Note:

      
       can be used as a cleaner alternative, but Fe/
      
      
      
      is chemoselective and avoids de-halogenation of the fluorine.
  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify with saturated

    
     to pH 9 (ensures aniline is free base). Extract with DCM.
    
  • Validation:

    
     should show the disappearance of the benzyl protons' downfield shift and the appearance of a broad 
    
    
    
    signal.

Downstream Application: Kinase Inhibitor Synthesis

The resulting aniline, 2-Fluoro-4-(morpholinomethyl)aniline , is a versatile nucleophile. It is frequently coupled with chloro-pyrimidines or chloro-quinazolines to form the core of EGFR/VEGFR inhibitors.

Workflow Logic:

  • Core Scaffold: 4-Chloro-quinazoline derivative.

  • Coupling:

    
     reaction with the aniline.
    
  • Result: The quinazoline binds the ATP pocket; the benzyl-morpholine tail extends towards the solvent, improving solubility.

Visualizing the Pathway (DOT Diagram)

G cluster_0 Critical Transformation Start 3-Fluoro-4-nitrobenzyl bromide Intermediate 4-(3-Fluoro-4-nitrobenzyl) morpholine (Target Scaffold) Start->Intermediate SN2 Alkylation (K2CO3, ACN) Morpholine Morpholine Morpholine->Intermediate Aniline 2-Fluoro-4-(morpholinomethyl) aniline Intermediate->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pd) Drug Bioactive Kinase Inhibitor (e.g., EGFR/VEGFR target) Aniline->Drug SNAr Coupling (with Chloro-heterocycle)

Caption: Synthetic workflow transforming the nitro-benzyl precursor into the active aniline building block for drug discovery.

Comparative Analysis: Benzyl vs. Phenyl Morpholines

It is crucial to distinguish this scaffold from the Linezolid intermediate.

Feature4-(3-Fluoro-4-nitrobenzyl)morpholine (This Topic)4-(2-Fluoro-4-nitrophenyl)morpholine (Linezolid Int.)
Linker Methylene (

)
None (Direct C-N bond)
Geometry Flexible, "Bent" shapeRigid, Planar
Electronic Effect Morpholine is insulated from the ring.Morpholine donates electrons into the ring (Resonance).
Primary Use Kinase Inhibitors (Solvent tail)Antibiotics (Core pharmacophore)
Synthesis Benzylic Alkylation (

)
Aryl Fluoride Displacement (

)

Safety & Handling Protocols

  • Lachrymator Hazard: The starting material (benzyl bromide derivative) is a potent lachrymator. All weighing and transfers must occur within a certified fume hood.

  • Nitro Compounds: While this specific intermediate is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be segregated from standard organic waste.

References

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. PMC. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020).[3][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Morpholine Synthesis and Application. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(3-Fluoro-4-nitrobenzyl)morpholine as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, a structural motif that imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.[1][2] When combined with a fluorinated nitroaromatic system, it forms a powerful building block for a range of therapeutics. This guide focuses on 4-(3-Fluoro-4-nitrobenzyl)morpholine , a key precursor whose strategic design enables access to a diverse chemical space for drug discovery.

The core value of this precursor lies in its distinct functional handles:

  • The Nitro Group: A versatile functional group that can be readily reduced to a primary aniline. This aniline is a critical anchor point for constructing amides, ureas, carbamates, and for building complex heterocyclic systems.[3]

  • The Fluorine Substituent: Positioned meta to the nitro group, this fluorine atom can significantly modulate the pKa of the eventual aniline, alter metabolic pathways, and enhance binding affinity to target proteins through specific electronic interactions.

  • The Benzylic Methylene Bridge: This -CH₂- linker provides rotational flexibility and separates the morpholine ring from the aromatic system, which can be crucial for optimizing ligand-receptor geometry compared to direct N-aryl linkages.

  • The Morpholine Moiety: A classic "solubility handle" that also offers metabolic stability and a basic nitrogen atom for salt formation if required.[4]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of 4-(3-fluoro-4-nitrobenzyl)morpholine in the synthesis of advanced API intermediates, with a particular focus on its utility in generating analogs of the oxazolidinone class of antibiotics.

Part 1: Physicochemical Properties and Safety Profile

A thorough understanding of the precursor's properties and safe handling requirements is paramount for successful and safe laboratory execution.

Physicochemical Data

The key properties of 4-(3-Fluoro-4-nitrobenzyl)morpholine and its direct synthetic precursor are summarized below. Data for the title compound is estimated based on structurally similar molecules, such as 4-(2-Fluoro-4-nitrophenyl)morpholine and 4-(4-nitrophenyl)morpholine, due to a lack of specific experimental data in public literature.[5][6][7]

PropertyValue (Estimated/Known)Source/Rationale
IUPAC Name 4-((3-Fluoro-4-nitrophenyl)methyl)morpholine---
Molecular Formula C₁₁H₁₃FN₂O₃---
Molecular Weight 240.23 g/mol ---
Appearance Pale yellow to yellow solidAnalogy to nitroaromatic compounds
Melting Point 100-115 °CEstimated based on related structures[6]
Solubility Soluble in DCM, EtOAc, Acetone; Sparingly soluble in alcohols; Insoluble in water.Polarity of the molecule
CAS Number Not assigned / Not readily available---
Safety and Handling

CAUSALITY STATEMENT: Aromatic nitro compounds are toxicologically significant. Their handling requires stringent safety protocols to prevent exposure and mitigate risks associated with their chemical reactivity.[8][9][10]

  • Exposure Controls: All manipulations should be performed inside a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. Ensure to change gloves immediately if contamination occurs.[12]

    • Eye Protection: ANSI-approved, tight-fitting safety goggles and a face shield are mandatory.[11]

    • Lab Attire: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required.

  • Toxicological Hazards:

    • Aromatic nitro compounds are toxic if swallowed, inhaled, or absorbed through the skin.[9]

    • Chronic exposure can lead to systemic effects, including potential damage to the liver and kidneys, and may cause methemoglobinemia, characterized by cyanosis (a blue discoloration of the blood).[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong reducing agents and combustible materials.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

The most direct and reliable method for synthesizing the title precursor is via nucleophilic substitution of a suitable benzyl halide with morpholine. This protocol provides a robust and scalable procedure.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials & Reagents SM1 3-Fluoro-4-nitrobenzyl bromide REACTION Reaction (e.g., 60-80 °C, 4-6 h) SM1->REACTION Nucleophilic Substitution SM2 Morpholine SM2->REACTION Nucleophilic Substitution REAGENT Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) REAGENT->REACTION Nucleophilic Substitution PRODUCT 4-(3-Fluoro-4-nitrobenzyl)morpholine WORKUP Aqueous Workup & Extraction REACTION->WORKUP Process Step PURIFY Purification (Crystallization/Chromatography) WORKUP->PURIFY Process Step PURIFY->PRODUCT Final Product

Caption: Workflow for the synthesis of the target precursor.

Detailed Synthesis Protocol

Rationale: This protocol employs a standard SN2 reaction. Acetonitrile is chosen as the solvent for its appropriate boiling point and ability to dissolve both the organic substrate and the inorganic base. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the morpholine nitrogen, facilitating its nucleophilic attack on the electrophilic benzylic carbon of the benzyl bromide.

Reagents & MaterialsM.W.AmountMolesEquiv.
3-Fluoro-4-nitrobenzyl bromide234.0310.0 g42.7 mmol1.0
Morpholine87.124.47 mL51.3 mmol1.2
Potassium Carbonate (K₂CO₃)138.218.86 g64.1 mmol1.5
Acetonitrile (CH₃CN)---150 mL------
Ethyl Acetate (EtOAc)---200 mL------
Deionized Water---200 mL------
Brine---50 mL------
Anhydrous Sodium Sulfate (Na₂SO₄)---~10 g------

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-nitrobenzyl bromide (10.0 g, 42.7 mmol), potassium carbonate (8.86 g, 64.1 mmol), and acetonitrile (150 mL).

  • Addition of Nucleophile: Add morpholine (4.47 mL, 51.3 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 50 mL). The aqueous washes remove any remaining salts and excess morpholine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically a yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure 4-(3-fluoro-4-nitrobenzyl)morpholine.

    • Expected Yield: 85-95%.

Part 3: Application in API Synthesis

The primary synthetic utility of 4-(3-fluoro-4-nitrobenzyl)morpholine is unlocked upon the reduction of its nitro group to an aniline. This intermediate, 4-(3-fluoro-4-aminobenzyl)morpholine , is a direct precursor for building more complex molecular architectures.

Core Transformation: Reduction to the Aniline Intermediate

API_Pathway PRECURSOR 4-(3-Fluoro-4-nitrobenzyl)morpholine REDUCTION Catalytic Hydrogenation (H₂, Pd/C) PRECURSOR->REDUCTION Step 1 ANILINE 4-(3-Fluoro-4-aminobenzyl)morpholine (Key Intermediate) REDUCTION->ANILINE Yields ELABORATION Multi-step Elaboration (e.g., Oxazolidinone Formation) ANILINE->ELABORATION Step 2 API Target API Scaffold (e.g., Oxazolidinone Analog) ELABORATION->API Yields

Sources

4-(3-Fluoro-4-nitrobenzyl)morpholine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 4-(3-Fluoro-4-nitrobenzyl)morpholine in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Rationale

4-(3-Fluoro-4-nitrobenzyl)morpholine serves as a critical "masked" intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). In the landscape of drug discovery, particularly for EGFR, FLT3, and ALK inhibitors, this scaffold addresses two persistent challenges: metabolic stability and aqueous solubility .

The "Fluorine-Morpholine" Advantage:

  • Metabolic Blockade: The fluorine atom at the C3 position (ortho to the nitro/amine group) blocks metabolic oxidation (Phase I metabolism) and electronically modulates the acidity of the resulting aniline proton, enhancing hydrogen bond donor capability in the kinase hinge region.

  • Solubility Vector: The morpholine ring, linked via a methylene bridge (benzyl), remains protonated at physiological pH (pKa ~8.3), significantly improving the oral bioavailability of lipophilic kinase cores (e.g., quinazolines, pyrimidines).

  • Flexible Linker: Unlike direct N-aryl morpholines, the benzyl methylene bridge breaks conjugation, maintaining the basicity of the morpholine nitrogen and allowing the solubilizing tail to extend into the solvent front of the ATP-binding pocket.

Part 2: Chemical Synthesis Protocols

This section details the synthesis of the intermediate and its subsequent conversion to the active aniline.[1] Two routes were evaluated; Route A (Reductive Amination) is recommended for its "green" profile and higher impurity rejection.

Protocol A: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

Targeting High-Purity Isolation without Chromatography

Reagents:

  • 3-Fluoro-4-nitrobenzaldehyde (CAS: 160538-51-2)

  • Morpholine (CAS: 110-91-8)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reaction vessel with 3-Fluoro-4-nitrobenzaldehyde (1.0 equiv, e.g., 10.0 g) and DCM (10 volumes, 100 mL).

    • Add Morpholine (1.1 equiv, 5.6 g).

    • Add catalytic Acetic Acid (0.1 equiv).

    • Stir at room temperature (20–25°C) for 1–2 hours. Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde. Formation of the imine intermediate is rapid.

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add Sodium Triacetoxyborohydride (1.5 equiv, 18.8 g) portion-wise over 30 minutes to control mild exotherm/gas evolution.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench by slow addition of Saturated NaHCO3 solution (pH adjusted to ~8–9).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with Brine .

    • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • The crude product typically solidifies or forms a viscous oil.

    • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and cool to 0°C. Filter the yellow crystalline solid.

    • Yield: Expect 85–92%.

Alternative Route (Route B - Alkylation): Reaction of 3-Fluoro-4-nitrobenzyl bromide with Morpholine + K2CO3 in Acetone.

  • Note: This route is faster but utilizes a potent lachrymator (benzyl bromide) and often generates bis-alkylation impurities. Route A is preferred for GMP scalability.

Protocol B: Nitro Reduction to 3-Fluoro-4-morpholinobenzylamine

The "Gateway" Step to Kinase Coupling

Reagents:

  • 4-(3-Fluoro-4-nitrobenzyl)morpholine (from Protocol A)

  • 10% Palladium on Carbon (Pd/C) (50% water wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H2) or Ammonium Formate (Transfer Hydrogenation)

Procedure:

  • Charge: Dissolve the nitro compound (1.0 equiv) in MeOH (10 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert nitrogen flow to prevent ignition of solvent vapors.

  • Reduction:

    • Method A (Balloon): Purge with H2 gas and stir under a hydrogen balloon (1 atm) for 4–6 hours.

    • Method B (Parr Shaker): Hydrogenate at 30 psi for 2 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the 3-Fluoro-4-aminobenzyl-morpholine as a light brown solid or oil.

    • Stability Note: Anilines are oxidation-sensitive. Store under nitrogen or use immediately in the next coupling step.

Part 3: Data Analysis & Visualization

Comparative Yield Analysis
ParameterRoute A: Reductive AminationRoute B: Alkylation (SN2)
Starting Material 3-F-4-NO2-Benzaldehyde3-F-4-NO2-Benzyl Bromide
Reagent Cost Moderate (STAB)Low (K2CO3)
Safety Profile High (No lachrymators)Low (Benzyl bromide is toxic)
Impurity Profile Clean (Mono-alkylation)Variable (Bis-alkylation risk)
Typical Yield 88-92% 75-82%
Visual Workflow: Synthesis & Kinase Application

KinaseSynthesis cluster_0 Key Transformation Aldehyde 3-Fluoro-4-nitro benzaldehyde Imine Imine Intermediate Aldehyde->Imine AcOH, DCM Morpholine Morpholine Morpholine->Imine Intermediate 4-(3-Fluoro-4-nitro benzyl)morpholine Imine->Intermediate NaBH(OAc)3 Reductive Amination Aniline 3-Fluoro-4-amino benzyl-morpholine Intermediate->Aniline H2, Pd/C Nitro Reduction Intermediate->Aniline FinalDrug Final Kinase Inhibitor Aniline->FinalDrug SNAr Coupling iPrOH, Reflux KinaseCore Cl-Substituted Kinase Core (e.g., Quinazoline) KinaseCore->FinalDrug

Caption: Figure 1. Synthetic pathway transforming the aldehyde precursor into the active aniline linker for kinase inhibitor conjugation.

Part 4: Application in Kinase Inhibitor Design

Pharmacophore Mapping: When this moiety is coupled to a kinase core (e.g., via SNAr with 4-chloroquinazoline), it occupies a specific vector in the ATP-binding pocket:

  • The Aniline NH: Forms a critical hydrogen bond with the "Hinge Region" backbone (e.g., Met793 in EGFR).

  • The Fluorine (C3): Often positioned to interact with the gatekeeper residue or to induce a twisted conformation that improves selectivity against wild-type kinases.

  • The Benzyl Morpholine: Extends towards the solvent-exposed region. This is crucial for ADME properties. The basic nitrogen (pKa ~8) allows lysosomal trapping (increasing volume of distribution) and ensures solubility in gastric fluids.

Troubleshooting Common Issues:

  • Problem: Incomplete reduction of the nitro group.

    • Solution: Ensure the catalyst is not poisoned by sulfur (if using thio-starting materials) and increase H2 pressure to 50 psi.

  • Problem: Defluorination during reduction.

    • Solution: Avoid using Pd/C with high temperatures or acidic conditions. 3-Fluoro groups are generally stable, but Pd-catalyzed hydrodefluorination is possible under forcing conditions. Switch to Fe/NH4Cl if observed.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • BenchChem. (2023). "4-(2-Fluoro-4-nitrophenyl)morpholine and related Benzyl derivatives: Synthesis and Properties." BenchChem Compound Database. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1233093, Morpholine derivatives in Kinase Inhibition." PubChem. Link

  • BOC Sciences. (2023). "FDA-approved small molecule kinase inhibitors: Synthetic Routes and Linker Strategies." BOC Sciences Application Notes.

  • Equation Chemical. (2024). "Product List: 3-Fluoro-4-nitrobenzyl bromide and derivatives." Equation Chemical Catalog. Link

Sources

Large-scale synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(3-fluoro-4-nitrobenzyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust, two-step synthetic route commencing from 3-fluoro-4-nitrotoluene. The methodology is designed for scalability, emphasizing process safety, efficiency, and product purity. We will first cover the free-radical bromination of the benzylic position, followed by a nucleophilic substitution with morpholine. This guide explains the rationale behind the selection of reagents and process parameters, offering field-proven insights for researchers and chemical engineers in the pharmaceutical industry.

Introduction and Significance

4-(3-Fluoro-4-nitrobenzyl)morpholine serves as a critical building block in medicinal chemistry. The presence of the fluoro and nitro groups on the aromatic ring significantly influences the electronic properties of the molecule, making it a versatile synthon for creating more complex, biologically active compounds.[1] For instance, related morpholine-containing structures are integral to antibiotics like Linezolid and anticoagulants such as Rivaroxaban, highlighting the industrial relevance of reliable and scalable synthetic routes to these types of intermediates.[2][3][4]

The synthetic strategy presented is a classic two-step process optimized for large-scale production:

  • Benzylic Bromination: Conversion of 3-fluoro-4-nitrotoluene to 3-fluoro-4-nitrobenzyl bromide.

  • Nucleophilic Substitution: Reaction of the resulting benzyl bromide with morpholine to yield the final product.

This approach is favored for its high yields, selectivity, and adaptability to standard industrial chemical reactors.

Reaction Scheme and Mechanism

Overall Transformation

The synthesis proceeds as follows:

  • Step 1: 3-fluoro-4-nitrotoluene is subjected to free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

  • Step 2: The intermediate, 3-fluoro-4-nitrobenzyl bromide, undergoes a nucleophilic substitution (SN2) reaction with morpholine.

Mechanistic Rationale

Step 1: Free-Radical Benzylic Bromination This reaction is a chain process involving initiation, propagation, and termination. AIBN is selected as the initiator due to its predictable decomposition into radicals at moderate temperatures (65-85 °C), which is a safer profile for large-scale operations compared to UV light initiation. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over electrophilic aromatic addition to the electron-deficient ring.

Step 2: Nucleophilic Substitution (SN2) The carbon of the benzyl bromide is highly electrophilic, making it susceptible to attack by the nucleophilic nitrogen of morpholine. The reaction proceeds via a classic SN2 mechanism. An inorganic base, such as potassium carbonate (K₂CO₃), is employed as an acid scavenger to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic, and drives the reaction to completion.

Large-Scale Synthesis Protocol

This protocol is designed for a 100 L reactor. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[5]

Materials and Equipment
Material/EquipmentSpecification
Reactors 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature control unit.
Chemicals 3-Fluoro-4-nitrotoluene (≥98%)
N-Bromosuccinimide (NBS) (≥99%)
Azobisisobutyronitrile (AIBN) (≥98%)
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM), ACS Grade
Morpholine (≥99%)
Potassium Carbonate (K₂CO₃), anhydrous powder
Acetonitrile (MeCN), ACS Grade
Deionized Water
Brine (Saturated NaCl solution)
Sodium Thiosulfate (Na₂S₂O₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Filtration Nutsche filter or similar large-scale filtration apparatus
Drying Vacuum oven
Monitoring Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄), HPLC system
Workflow Visualization

A high-level overview of the manufacturing process is depicted below.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution Toluene 3-Fluoro-4-nitrotoluene Reactor1 100L Reactor (CCl₄, 80°C) Toluene->Reactor1 NBS NBS NBS->Reactor1 AIBN AIBN AIBN->Reactor1 Workup1 Quenching & Washing (Na₂S₂O₃, Water) Reactor1->Workup1 Isolation1 Solvent Removal Workup1->Isolation1 Intermediate Intermediate: 3-Fluoro-4-nitrobenzyl bromide Isolation1->Intermediate Reactor2 100L Reactor (Acetonitrile, Reflux) Intermediate->Reactor2 Morpholine Morpholine Morpholine->Reactor2 Base K₂CO₃ Base->Reactor2 Workup2 Filtration & Extraction Reactor2->Workup2 Purification Crystallization Workup2->Purification FinalProduct Final Product: 4-(3-Fluoro-4-nitrobenzyl)morpholine Purification->FinalProduct

Figure 1. Scalable two-step synthesis workflow.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-nitrobenzyl Bromide

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen gas.

  • Charging: Charge the reactor with 3-fluoro-4-nitrotoluene (5.00 kg, 32.2 mol) and Carbon Tetrachloride (40 L). Begin stirring at 100 RPM.

  • Reagent Addition: Add N-Bromosuccinimide (6.30 kg, 35.4 mol, 1.1 eq).

  • Heating: Heat the mixture to a gentle reflux (approx. 77-80 °C).

  • Initiation: In a separate vessel, dissolve AIBN (265 g, 1.61 mol, 0.05 eq) in 1 L of CCl₄. Add this solution to the reactor in three portions over 1 hour. Causality: Portion-wise addition of the initiator helps to control the reaction rate and prevent a potential thermal runaway.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting toluene spot has been consumed.

  • Cooling & Quenching: Cool the reactor to 15-20 °C. Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (20 L) to destroy any remaining bromine.

  • Work-up: Transfer the mixture to a separation funnel. Wash the organic layer sequentially with deionized water (2 x 20 L) and brine (20 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-nitrobenzyl bromide as a crude oil or low-melting solid. This intermediate is often used directly in the next step without further purification. It is a lachrymator and should be handled with extreme care.[5]

Step 2: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

  • Reactor Setup: Charge the crude 3-fluoro-4-nitrobenzyl bromide (assuming quantitative yield from Step 1, approx. 7.54 kg, 32.2 mol) into a clean, dry 100 L reactor.

  • Solvent and Reagents: Add Acetonitrile (50 L), Morpholine (3.37 kg, 38.7 mol, 1.2 eq), and powdered anhydrous Potassium Carbonate (5.34 kg, 38.7 mol, 1.2 eq). Causality: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions. A slight excess of morpholine and base ensures the complete conversion of the benzyl bromide.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring (150-200 RPM) for 3-5 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the benzyl bromide intermediate is no longer detected.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile (2 x 5 L).

  • Concentration: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (40 L) and wash with deionized water (3 x 20 L) to remove any remaining salts and excess morpholine. Wash with brine (20 L).

  • Purification & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to a reduced volume (approx. 10 L). Cool the solution to 0-5 °C to induce crystallization. Collect the solid product by filtration, wash with cold hexane, and dry in a vacuum oven at 40-50 °C to a constant weight.

Process Parameters and Expected Yields
ParameterStep 1: BrominationStep 2: Substitution
Key Reagents 3-Fluoro-4-nitrotoluene, NBS, AIBN3-Fluoro-4-nitrobenzyl bromide, Morpholine, K₂CO₃
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (MeCN)
Temperature 77-80 °C (Reflux)~82 °C (Reflux)
Reaction Time 4-6 hours3-5 hours
Molar Ratio (vs. SM) 1.0 : 1.1 (NBS) : 0.05 (AIBN)1.0 : 1.2 (Morpholine) : 1.2 (K₂CO₃)
Expected Yield ~90-95% (crude)~85-90% (isolated, post-crystallization)
Product Form Crude oil / low-melting solidYellow crystalline solid

Safety and Handling

  • Hazardous Materials: 3-fluoro-4-nitrobenzyl bromide is a potent lachrymator and irritant.[5] Nitroaromatic compounds can be thermally unstable and pose a risk of exothermic decomposition; strict temperature control is crucial.[6] Morpholine is corrosive.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All operations involving the benzyl bromide intermediate should be performed in a certified fume hood or a well-ventilated enclosure.[7][8]

  • Emergency Procedures: Keep spill kits readily available. In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated solvent waste (CCl₄) must be segregated.

References

  • FAQ. What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. Available from: [Link]

  • PMC. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Available from: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • ResearchGate. (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Available from: [Link]

Sources

The Strategic Role of 4-(3-Fluoro-4-nitrophenyl)morpholine in Streamlined Linezolid Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Linezolid, a prominent member of the oxazolidinone class of antibiotics, stands as a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its entirely synthetic nature allows for precise structural modifications to enhance its antibacterial efficacy.[] A key precursor in many efficient synthetic routes to Linezolid is 4-(3-fluoro-4-nitrophenyl)morpholine. This intermediate undergoes a crucial reduction to form 3-fluoro-4-morpholinoaniline, a core building block for the final assembly of the Linezolid molecule.[][3] This guide provides an in-depth exploration of the synthesis, characterization, and application of 4-(3-fluoro-4-nitrophenyl)morpholine as a pivotal intermediate in the production of Linezolid, offering detailed protocols and expert insights for researchers and professionals in drug development.

Note: While the topic specifies "4-(3-Fluoro-4-nitrobenzyl)morpholine," the widely documented and industrially relevant intermediate for Linezolid synthesis is 4-(3-fluoro-4-nitrophenyl)morpholine. This guide will focus on the synthesis and utility of the latter, as it is the scientifically established precursor.

Synthetic Pathway Overview

The synthesis of Linezolid via the 4-(3-fluoro-4-nitrophenyl)morpholine intermediate can be conceptually divided into three main stages:

  • Formation of the Core Intermediate: Synthesis of 4-(3-fluoro-4-nitrophenyl)morpholine through nucleophilic aromatic substitution.

  • Reduction to the Key Aniline: Conversion of the nitro group to an amine to yield 3-fluoro-4-morpholinoaniline.

  • Construction of the Oxazolidinone Ring and Final Acetylation: Cyclization and subsequent functionalization to yield the final Linezolid product.

Linezolid Synthesis Workflow A 3,4-Difluoronitrobenzene + Morpholine B 4-(3-Fluoro-4-nitrophenyl)morpholine A->B Nucleophilic Aromatic Substitution C 3-Fluoro-4-morpholinoaniline B->C Nitro Group Reduction D Oxazolidinone Ring Formation C->D Cyclization with Chiral Epoxide Derivative E Linezolid D->E Acetylation Linezolid Final Assembly cluster_0 From Part 2 cluster_1 Chiral Building Block C 3-Fluoro-4-morpholinoaniline G N-Alkylated Intermediate C->G N-Alkylation F (S)-Epichlorohydrin Derivative F->G H Oxazolidinone Intermediate G->H Cyclization (e.g., with CDI) E Linezolid H->E Acetylation

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(3-Fluoro-4-nitrobenzyl)morpholine synthesis

[1]

Status: Active Ticket ID: CHEM-SOP-882 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting for

1

Executive Summary & Reaction Design

User Warning: Ensure you are synthesizing the benzyl derivative (linker

phenyl1

1

Nucleophilic Substitution
Core Reaction Scheme

The synthesis proceeds via the N-alkylation of morpholine using 3-fluoro-4-nitrobenzyl bromide (or chloride).[1]

  • Substrate: 3-Fluoro-4-nitrobenzyl bromide (CAS: 131858-37-2)[1]

  • Nucleophile: Morpholine (CAS: 110-91-8)[1]

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    )[1]
    
Critical Process Parameters (CPP)
ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.0 eq Halide : 1.2–1.5 eq MorpholineSlight excess of morpholine drives kinetics and consumes HBr byproduct (if no external base is used).[1]
Base

(2.0 eq) or DIPEA (1.5 eq)
Neutralizes HBr generated during substitution.[1] Inorganic bases (

) prevent quaternary salt formation better than excess amine.[1]
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup.[1] DMF increases rate (polar aprotic) but complicates aqueous extraction.[1]
Temperature

to

High temperatures increase risk of double alkylation (quaternization) and hydrolysis of the benzyl halide.

Troubleshooting Guide (Q&A)

Issue Category: Low Yield & Conversion

Q: My TLC shows unreacted benzyl bromide after 12 hours. Should I increase the temperature? A: Proceed with caution.

  • Diagnosis: The reaction rate is slow, likely due to poor solubility of the inorganic base (

    
    ) or low nucleophilicity in the chosen solvent.
    
  • Solution: Instead of heating (which promotes degradation), add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates the benzyl iodide in situ (Finkelstein reaction), which is a much more reactive electrophile than the bromide or chloride.

  • Alternative: Switch solvent from DCM or THF to Acetonitrile or DMF to stabilize the transition state.

Q: I am observing a large baseline spot on TLC. What is it? A: This is likely the Quaternary Ammonium Salt .

  • Cause: Over-alkylation. If the product (secondary amine) competes with morpholine for the benzyl halide, it forms the bis-benzyl morpholinium salt.[1]

  • Fix: Ensure Morpholine is in excess relative to the halide. Add the benzyl halide dropwise to a solution of morpholine, not the other way around. This keeps the concentration of electrophile low relative to the nucleophile.

Issue Category: Impurity Profile

Q: I see a new spot just below the starting material. NMR suggests a benzyl alcohol. Why? A: Hydrolysis of the Benzyl Halide. [1]

  • Cause: The 3-fluoro-4-nitrobenzyl bromide is electron-deficient, making the benzylic position highly susceptible to attack by water (hydroxide).[1]

  • Fix: Ensure your solvent (MeCN/DMF) is anhydrous .[1] Use flame-dried glassware.[1] If using

    
    , ensure it is dry; hygroscopic bases introduce water into the system.
    

Q: The reaction mixture turned dark black/brown. Is the product decomposed? A: Likely Nitro-Group Degradation or Polymerization. [1]

  • Cause: Nitro-aromatics are sensitive to strong bases at high temperatures.[1]

  • Fix: If using strong bases (like NaH or KOH), switch to milder bases like

    
      or DIPEA . Keep temperature 
    
    
    .

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine on 10 mmol scale.

  • Preparation:

    • Charge a 50 mL round-bottom flask with 3-Fluoro-4-nitrobenzyl bromide (2.34 g, 10 mmol).

    • Dissolve in anhydrous Acetonitrile (MeCN) (20 mL).

    • Add Potassium Carbonate (

      
      )  (2.76 g, 20 mmol).
      
  • Reaction:

    • Add Morpholine (1.05 mL, 12 mmol) dropwise over 5 minutes while stirring.

    • Optional: Add KI (166 mg, 1 mmol) if using the chloride derivative.

    • Stir vigorously at Room Temperature (

      
      )  for 4–6 hours.
      
    • Monitor: Check TLC (Eluent: 30% EtOAc in Hexanes). Product

      
       will be ~0.4–0.5; Starting bromide 
      
      
      ~0.8.
  • Workup:

    • Filter off the solid inorganic salts (

      
       + KBr).[1] Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL) .[1]

    • Note: The water wash removes excess morpholine.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • If purity is <95%, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Visualization & Logic Pathways

Workflow Diagram: Reaction Logic

ReactionWorkflowSM13-Fluoro-4-nitrobenzylBromideMixMixing in MeCN(25°C, 4-6h)SM1->MixSM2Morpholine(Nucleophile)SM2->MixBaseBase(K2CO3)Base->MixTSTransition State(SN2 Attack)Mix->TSProdTarget Product(Benzyl Morpholine)TS->ProdMain PathSideSide Products(KBr, KHCO3)TS->Side

Caption: Figure 1. Reaction workflow for the

Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedCheckTLCCheck TLC/LCMSStart->CheckTLCYieldLowLow Conversion?CheckTLC->YieldLowImpurityNew Impurity?CheckTLC->ImpuritySolventCheckCheck Solvent SystemYieldLow->SolventCheckIdentifyImpIdentify ImpurityImpurity->IdentifyImpAddKIAdd Catalytic KI(Finkelstein)SolventCheck->AddKIIf solvent is MeCNHeatIncrease Temp(Max 50°C)SolventCheck->HeatIf KI failsHydrolysisBenzyl Alcohol(Hydrolysis)IdentifyImp->HydrolysisQuatSaltQuaternary Salt(Over-alkylation)IdentifyImp->QuatSaltFixHydroDry Solvents &ReagentsHydrolysis->FixHydroFixQuatReduce Halide Conc.Add DropwiseQuatSalt->FixQuat

Caption: Figure 2. Decision tree for diagnosing reaction failures based on TLC/LCMS data.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for

    
     alkylation of amines). [1]
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic substitution).[1] [1]

  • Perrio, C., et al. (2005). "Synthesis of [18F]fluoro-4-nitrobenzyl derivatives." Journal of Labelled Compounds and Radiopharmaceuticals, 48(1), 31-40. (Analogous chemistry for fluoro-nitrobenzyl electrophiles). [1]

  • SciFinder/Reaxys Database Entry: CAS RN 131858-37-2 (3-Fluoro-4-nitrobenzyl bromide).[1] (Verification of starting material availability). [1]

Troubleshooting low yield in morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common challenges. We will delve into the critical parameters of the most common synthetic routes, providing field-proven insights to help you overcome issues like low yield and byproduct formation. Our focus is on explaining the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanisms at play.

Troubleshooting Guide: Addressing Low Yield

Low yield is the most frequently encountered obstacle in morpholine synthesis. This section provides a logical, step-by-step approach to diagnosing and resolving the underlying causes.

Core Issue: Inefficient Cyclization of Diethanolamine

The acid-catalyzed dehydration of diethanolamine (DEA) is a cornerstone of laboratory-scale morpholine synthesis.[1][2][3] However, its success hinges on precise control over reaction conditions.

Q1: My morpholine yield from the dehydration of diethanolamine with sulfuric acid is consistently below 50%. What are the most likely causes and how can I improve this?

A1: Achieving high yields in this reaction requires a multi-faceted approach that addresses temperature, catalysis, and equilibrium principles. Let's break down the critical factors.

  • Suboptimal Thermal Profile: The reaction temperature is arguably the most critical parameter. The intramolecular cyclization of DEA requires significant thermal energy to overcome the activation barrier.

    • Causality: Insufficient heat (below 180°C) leads to an incomplete or exceedingly slow reaction. Conversely, excessive temperatures (above 210°C) can promote decomposition and the formation of polymeric tars, which significantly complicates purification and reduces yield.[4] The optimal temperature range for this reaction is typically 185-210°C.[4][5][6]

  • Inadequate Catalysis: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. Its concentration and ratio to the substrate are vital.

    • Causality: The acid protonates the hydroxyl groups of DEA, making them better leaving groups (as water). A molar ratio of H₂SO₄ to DEA of 1.8:1 is often cited for optimal results.[7][8] Using a more potent dehydrating agent like oleum (fuming sulfuric acid) can dramatically increase yields to over 90% and reduce reaction times, though it requires more careful handling.[9]

  • Inefficient Water Removal: The reaction is a dehydration, producing one mole of water for every mole of morpholine formed.

    • Causality: Based on Le Chatelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, thus inhibiting the forward reaction.[10] It is crucial to actively remove water as it forms. While a Dean-Stark apparatus is a classic solution, simply heating the reaction mixture to a high enough temperature (e.g., 200°C) will drive off the water, provided the setup is not a closed system.[4]

  • Impure Starting Materials: The purity of the diethanolamine is essential for a clean reaction.

    • Causality: Impurities can react with the sulfuric acid or catalyze side reactions, leading to a complex mixture of byproducts and lowering the yield of the desired morpholine.

G Start Low Morpholine Yield Temp Is Temperature 185-210°C? Start->Temp Catalyst Is H2SO4:DEA Ratio ~1.8:1? Temp->Catalyst Yes Sol_Temp Adjust Heating to Maintain Optimal Temperature Range Temp->Sol_Temp No Water Is Water Being Effectively Removed? Catalyst->Water Yes Sol_Cat Adjust Reagent Stoichiometry. Consider Using Oleum. Catalyst->Sol_Cat No Purity Are Reagents High Purity? Water->Purity Yes Sol_Water Ensure Open System or Use Water-Trapping Apparatus. Water->Sol_Water No Sol_Purity Purify DEA by Distillation Before Use. Purity->Sol_Purity No End Yield Optimized Purity->End Yes Sol_Temp->Catalyst Sol_Cat->Water Sol_Water->Purity Sol_Purity->End

Caption: Logical workflow for troubleshooting low yield in morpholine synthesis.

Experimental Protocols & Data

To provide a practical framework, we present a detailed protocol for the laboratory synthesis of morpholine from diethanolamine.

Optimized Protocol: Synthesis of Morpholine from Diethanolamine

This protocol is based on literature procedures and optimized for a typical laboratory scale, targeting a yield of 40-50%.[4]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermocouple, add diethanolamine (62.5 g, 0.59 mol).

  • Acidification: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~100 g, ~1.0 mol) or hydrochloric acid[4] to the stirring diethanolamine. The addition is highly exothermic; maintain the internal temperature below 60°C.[6] Continue adding acid until the pH of the mixture is strongly acidic (pH ~1).

  • Dehydration/Cyclization: Arrange the apparatus for distillation with a short path condenser. Heat the mixture vigorously. Water will begin to distill off. Continue heating until the internal temperature of the liquid reaches 200-210°C. Maintain this temperature for at least 8-10 hours.[4] The mixture will darken significantly.

  • Neutralization and Isolation: Allow the reaction mixture to cool below 100°C. Slowly and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline (pH > 11).[5][6] This will generate significant heat and solids (sodium sulfate).

  • Purification:

    • Initial Distillation: Distill the crude morpholine directly from the neutralized mixture. Collect all distillates boiling below 130°C.[5][6]

    • Drying: The distillate will contain water. Dry the collected liquid by adding solid potassium hydroxide (KOH) pellets and stirring for 1 hour.[4] A distinct upper layer of morpholine will separate.

    • Final Fractional Distillation: Carefully separate the upper morpholine layer and reflux it over a small amount of sodium metal for one hour to remove residual water.[4] Finally, perform a fractional distillation, collecting the pure morpholine fraction at 126-129°C .[4]

Data: Effect of Temperature on Yield

The reaction temperature during the cyclization step has a profound impact on the final yield. Below is a summary of expected outcomes based on different temperature profiles.

Temperature Range (°C)Expected YieldKey Observations
< 180< 20%Very slow reaction; mostly unreacted starting material.
185 - 19530 - 40%Moderate reaction rate; good balance for longer reaction times.[4][6]
200 - 21040 - 50%Optimal range for reasonable reaction times (8-15 hours).[4]
> 220Variable, often < 30%Significant charring and tar formation; difficult purification.

Frequently Asked Questions (FAQs)

Q2: What are the primary industrial methods for synthesizing morpholine?

A2: While the DEA/sulfuric acid method is common in labs, the most prevalent industrial method is the reaction of diethylene glycol (DEG) with ammonia at high temperatures (150-400°C) and pressures over a hydrogenation catalyst (e.g., nickel, copper, or cobalt).[1][10][11][12] This route is generally more efficient and avoids the large amounts of sulfate waste generated by the DEA process.[10]

G cluster_0 Synthesis Routes DEA Diethanolamine Morpholine Morpholine DEA->Morpholine Dehydration (H₂SO₄) DEG Diethylene Glycol DEG->Morpholine Amination (NH₃, Catalyst, H₂)

Caption: Primary industrial synthesis routes for morpholine.

Q3: My final product has a burnt smell and is dark. How can I improve its purity?

A3: A dark color and burnt odor are indicative of side products formed at high temperatures. The purification steps are critical. After neutralization, ensure you perform a simple distillation first to separate the volatile morpholine from the inorganic salts and non-volatile tars. The key to purity is the final drying and fractional distillation. Drying with KOH is effective for bulk water removal, and refluxing over sodium metal is an excellent final drying step before a careful fractional distillation.[4] Collecting a narrow boiling point fraction (126-129°C) is essential for obtaining a colorless, pure product.[4]

Q4: What are the most critical safety precautions for this synthesis?

A4: Safety must be a top priority.

  • Corrosive Reagents: Diethanolamine, concentrated sulfuric acid, sodium hydroxide, and morpholine itself are all corrosive and can cause severe skin burns and eye damage.[13][14]

  • Exothermic Reactions: The initial acidification and the final neutralization are both highly exothermic. Perform these steps slowly and with adequate cooling (ice bath) to prevent uncontrolled boiling and splashing.[4][10]

  • Flammability: Morpholine is a flammable liquid with a flash point of around 38°C (100°F).[15] Keep it away from ignition sources. All heating, especially distillations, should be done with heating mantles or oil baths, not open flames.

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[14][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles (or a face shield), and a lab coat.[16][17]

References

  • Benchchem. (n.d.). side reactions and byproduct formation in morpholine synthesis.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
  • ChemicalBook. (n.d.). Morpholine synthesis.
  • Wikipedia. (n.d.). Morpholine.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • Sciencemadness Wiki. (2020, December 5). Diethanolamine.
  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method.
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine.
  • Carl ROTH. (2025, August 4). Safety Data Sheet: Morpholine.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine.
  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition.
  • Dissertation. (n.d.). The Study on the Preparation of Morpholine.
  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.

Sources

Technical Support Center: Solubility Optimization for 4-(3-Fluoro-4-nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(3-Fluoro-4-nitrobenzyl)morpholine (FNBM) is a critical intermediate, most notably utilized in the synthesis of the oxazolidinone antibiotic Linezolid and various Factor Xa inhibitors.[1]

  • Chemical Nature: FNBM combines a lipophilic, electron-deficient aromatic ring (nitro-fluoro substituted) with a polar, basic morpholine heterocycle.[1]

  • The Solubility Challenge: The molecule exhibits a "push-pull" polarity.[1][2][3] The nitro group promotes crystalline packing (high lattice energy), leading to poor solubility in non-polar hydrocarbons (hexane), while the lipophilic benzyl core limits solubility in cold protic solvents (ethanol/water).[1][3]

  • Key Solubility Handle: The morpholine nitrogen (pKa ~ 7.0–7.[2][3][4]5) allows for pH-dependent solubility manipulation.[1][2][3]

This guide provides troubleshooting workflows to overcome solubility bottlenecks during synthesis (nucleophilic substitution), reduction (nitro to amine), and purification (recrystallization).[1][3]

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with FNBM. Use this to select the appropriate medium for your specific process step.

Solvent ClassSolventsSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction, TransportBest for dissolving the crude free base.[1]
Polar Aprotic DMF, DMSO, DMAcHigh SNAr ReactionsHigh boiling points make removal difficult; use only for high-temp substitution reactions.[1][3]
Ethers THF, 2-MeTHF, DioxaneGood Reduction (Hydrogenation)Excellent balance of solubility and volatility.[1][3] 2-MeTHF is the greener alternative to DCM.[1][2][3]
Esters Ethyl Acetate (EtOAc), IPMModerate RecrystallizationSoluble at reflux; limited solubility at RT.[1][2][3] Ideal for crystallization.[1][2][3]
Alcohols Ethanol, Isopropanol (IPA)Temp-Dependent RecrystallizationPoor solubility at <20°C; Good solubility at >60°C.
Hydrocarbons Hexane, Heptane, ToluenePoor Anti-solventUsed to force precipitation or wash away non-polar impurities.[1][3]

Solubility Optimization Workflow

The following decision tree guides you through selecting the optimal solvent system based on your experimental goal.

SolubilityWorkflow Start Start: Define Goal Goal What is the objective? Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purify Purification / Isolation Goal->Purify Workup HighTemp High Temp (>80°C)? (e.g., SNAr) Rxn->HighTemp Cryst Recrystallization Purify->Cryst Extract Liquid-Liquid Extraction Purify->Extract Reduc Reduction? (Nitro -> Amine) HighTemp->Reduc No DMF Use DMF or DMSO (High Solubility) HighTemp->DMF Yes THF Use THF or 2-MeTHF (Mod Solubility, Stable) Reduc->THF Yes EtOAc Solvent: Ethyl Acetate Anti-solvent: Hexane Cryst->EtOAc Standard Alcohol Solvent: Ethanol/IPA (Heat to dissolve) Cryst->Alcohol High Purity Req DCM Use DCM or Chloroform (Max Solubility) Extract->DCM

Caption: Decision matrix for FNBM solvent selection based on process requirements (Reaction vs. Purification).

Troubleshooting Guide (FAQs)

Scenario A: "The compound oils out during recrystallization instead of forming crystals."

Diagnosis: This typically occurs when the solute concentration is too high, or the cooling rate is too fast, causing the compound to phase-separate as a supercooled liquid (oil) before organizing into a crystal lattice.[1][2][3] Corrective Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.

  • Adjust Solvent: Add 10-15% more of the good solvent (e.g., Ethanol).[1][2][3]

  • Seed: Cool the solution slowly to ~40°C. Add a tiny amount of pure crystalline FNBM (seed crystal) to provide nucleation sites.

  • Slow Cool: Turn off the stirring and let the flask cool to room temperature undisturbed over 2-3 hours.

Scenario B: "I cannot get the compound to dissolve in Ethanol, even with heating."

Diagnosis: FNBM has a rigid nitro-aromatic structure that resists dissolution in alcohols if the lattice energy is high.[1][2][3] Corrective Protocol (Co-solvent Approach):

  • Start with the solid in Ethanol at reflux.[1][2][3]

  • Add DCM (Dichloromethane) or Acetone dropwise through the condenser until the solid just disappears.[1][2][3]

  • The DCM acts as a solubilizer.[1][2][3] Upon cooling, the DCM (being more volatile) will remain in solution or evaporate slightly, while the Ethanol forces the compound to crystallize.[1][3]

Scenario C: "The compound precipitated unexpectedly when I lowered the pH."

Diagnosis: You have likely protonated the morpholine nitrogen.[1][2][3] Mechanism:

  • Neutral pH (Free Base): Soluble in organics (DCM, EtOAc), Insoluble in water.[1][3]

  • Acidic pH (Salt Form): The morpholine nitrogen becomes protonated (

    
    ).[1][2][3] The resulting hydrochloride or sulfate salt is insoluble in non-polar organics  but soluble in water/methanol.[1][2][3]
    Action:  If you need it back in the organic phase, adjust the aqueous layer to pH > 9 using NaOH or NaHCO₃ to regenerate the free base, then extract with DCM.[1][2][3]
    

Advanced Technique: pH-Switched Purification[1]

Because FNBM contains a basic morpholine nitrogen, you can use "Acid-Base Swing" extraction to purify it without chromatography.[1][2][3] This is often superior to simple solvent washing.[1][2][3]

Protocol:

  • Dissolution: Dissolve the crude impure solid in DCM or Ethyl Acetate .[1][2][3]

  • Salt Formation (Extraction 1): Extract the organic layer with 1M HCl (aq) .

    • Why? FNBM protonates and moves into the water layer.[1][2][3] Non-basic impurities (unreacted nitrobenzenes) stay in the organic layer.[1][2][3]

  • Separation: Discard the organic layer.[1][2][3] Keep the acidic aqueous layer.[1][2][3]

  • Regeneration (Extraction 2): Basify the acidic aqueous layer to pH 10 using 20% NaOH (cooling in an ice bath, as this is exothermic).[1][2][3]

    • Observation: The solution will become cloudy as FNBM precipitates (oils out) as the free base.[1][2][3]

  • Final Isolation: Extract the cloudy aqueous mixture with fresh DCM . Dry the DCM over MgSO₄ and evaporate to yield high-purity FNBM.[1][2][3]

pHEquilibrium FreeBase Free Base (Organic Soluble) Neutral Morpholine Salt Salt Form (Water Soluble) Protonated Morpholine (+) FreeBase->Salt + Acid (HCl) (pH < 4) Salt->FreeBase + Base (NaOH) (pH > 9)

Caption: Chemical equilibrium demonstrating the pH-dependent solubility switch of the morpholine moiety.

References & Grounding

The protocols and solubility data above are derived from standard organic synthesis practices for morpholine derivatives and specific patent literature regarding Linezolid intermediates.

  • Linezolid Synthesis: Perrault, W. R., et al.[1][2][3] "Process for the preparation of oxazolidinones."[1][2][3] U.S. Patent 6,887,993.[1][2][3] (Describes the behavior of morpholine intermediates in ethyl acetate/heptane systems).

  • Recrystallization of Nitro-Morpholines: Pearlman, B. A.[1][2][3] "Synthesis of Linezolid."[1][2][3][5] Tetrahedron Letters, 2002.[1][2][3] (Discusses solubility profiles of fluoronitrobenzyl derivatives). [1][3]

  • General Solubility Parameters: Hansen, C. M.[1][2][3] "Hansen Solubility Parameters: A User's Handbook."[1][2][3] CRC Press.[1][2][3] (Theoretical grounding for using DCM/Alcohol blends for morpholine derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(3-Fluoro-4-nitrobenzyl)morpholine before handling, as nitroaromatics can be toxic and potentially explosive under extreme conditions.[1]

Sources

4-(3-Fluoro-4-nitrobenzyl)morpholine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Document ID: TS-FQM-2024-001 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary

This guide addresses the technical requirements for 4-(3-Fluoro-4-nitrobenzyl)morpholine , a specialized intermediate often used in the synthesis of kinase inhibitors and antibacterial agents (e.g., oxazolidinone analogs).[1]

Critical Stability Warning: Unlike generic morpholine derivatives, this compound possesses a fluorine atom ortho to a nitro group . This specific structural motif creates a "hot spot" for Nucleophilic Aromatic Substitution (SNAr), making the compound inherently unstable in nucleophilic solvents (water, alcohols) under basic conditions or elevated temperatures.

Part 1: The "Gold Standard" Storage Protocol

Follow this protocol to maximize shelf-life (Target: >2 years).

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the SNAr displacement of the fluorine atom and suppresses N-oxide formation at the benzylic amine.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Tertiary benzyl amines are susceptible to oxidative dealkylation and N-oxidation upon prolonged exposure to atmospheric oxygen.[1]
Light Amber Vial / Foil Wrap Nitro-aromatic compounds are photolabile.[1] UV exposure can trigger nitro-to-nitroso photoreduction, darkening the sample.[1]
Container Teflon-lined Screw Cap Avoids leaching of plasticizers.[1] Glass is required; do not store in polystyrene or polypropylene for long periods.
Solvent Store Solid Only NEVER store as a solution in DMSO, Methanol, or Water. The fluorine atom is labile in these solvents over time.
Part 2: Stability Mechanisms & Degradation Pathways

To troubleshoot effectively, you must understand how this molecule fails.

Mechanism 1: The SNAr Trap (Hydrolysis/Solvolysis)

The nitro group at the 4-position is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the ring, making the carbon at the 3-position (bearing the fluorine) highly electrophilic.[1]

  • Risk: If stored in methanol or water (especially if slightly basic), the solvent acts as a nucleophile, displacing the fluorine.

  • Result: You lose the fluorine atom, forming the methoxy- or hydroxy- analog.[1]

Mechanism 2: Benzylic Oxidation

The morpholine nitrogen activates the benzylic protons.

  • Risk: Exposure to air leads to radical abstraction of a benzylic proton, followed by reaction with O2.

  • Result: Cleavage of the morpholine ring or formation of the benzaldehyde byproduct.

Visualizing the Degradation Pathways

DegradationPathways Compound 4-(3-Fluoro-4- nitrobenzyl)morpholine Photolysis Photoreduction (Darkening) Compound->Photolysis  hv   NOxide N-Oxide Formation Compound->NOxide  [O]   Benzaldehyde Cleavage to Benzaldehyde Compound->Benzaldehyde  Radical [O]   SNAr_Product Defluorinated Impurity Compound->SNAr_Product  S_NAr   Light UV Light Exposure Light->Photolysis Oxygen Atmospheric Oxygen Oxygen->NOxide Oxygen->Benzaldehyde Nucleophile Nucleophiles (H2O, MeOH, R-NH2) Nucleophile->SNAr_Product

Figure 1: Primary degradation pathways.[1] Note that the SNAr pathway (red) permanently alters the core pharmacophore by removing the fluorine.[1]

Part 3: Troubleshooting & FAQs
Q1: My sample has turned from a pale yellow solid to a dark brown gum. Is it usable?

Diagnosis: This indicates photolytic degradation combined with potential surface oxidation . Nitro compounds often darken significantly even with minor decomposition (<2%).

  • Action:

    • Perform a TLC (likely 50% EtOAc/Hexane). If the main spot is still dominant, the darkening may be superficial.

    • Purification: Dissolve in minimal Dichloromethane (DCM) and pass through a short pad of silica gel. The dark, polar impurities will stick to the silica; the product will elute.

    • Prevention: Wrap all future storage vials in aluminum foil.

Q2: Can I prepare a stock solution in DMSO for biological screening?

Direct Answer: Only for immediate use (use within 24 hours). Technical Reason: DMSO is hygroscopic. Absorbed water, combined with the slightly basic nature of the morpholine moiety, can facilitate the hydrolysis of the Fluorine atom (SNAr mechanism) over weeks.

  • Recommendation: If you must store a stock solution, use anhydrous DMA (Dimethylacetamide) or Acetonitrile at -20°C, and use it within 1 week. Avoid alcohols (MeOH/EtOH) entirely.

Q3: The LCMS shows a mass peak at [M-19+31].[1] What is this?

Analysis:

  • Parent Mass: ~240.2 (Assume MW)[1]

  • Loss of 19: Loss of Fluorine (F = 19 Da).

  • Gain of 31: Addition of Methoxy (+OCH3).

  • Net Change: +12 Da. Conclusion: You have stored the compound in Methanol . The solvent has displaced the fluorine atom via SNAr.

  • Fix: This is irreversible. You must discard the batch or repurify to remove the methoxy impurity (which will likely have very similar polarity).

Q4: How do I re-purify an old batch without running a column?

Protocol: Acid-Base Extraction Since the molecule contains a basic morpholine nitrogen, you can use its solubility properties:

  • Dissolve the impure solid in Ethyl Acetate (EtOAc).

  • Extract with 1M HCl (The product goes into the water layer as the salt; neutral impurities stay in EtOAc).

  • Wash the aqueous layer twice with fresh EtOAc.

  • Basify the aqueous layer carefully with saturated NaHCO3 or 1M NaOH until pH ~10.

  • Extract the now-neutral product back into DCM or EtOAc.[1]

  • Dry (MgSO4) and concentrate.

Part 4: Synthesis & Handling Workflow

Use this decision tree to determine the correct handling procedure based on sample condition.

HandlingWorkflow Start Inspect Sample Color Color Check Start->Color Yellow Pale Yellow Crystalline Color->Yellow Pass Brown Dark Brown/ Oily Color->Brown Fail Use Safe to Use Yellow->Use LCMS Run LCMS/NMR Brown->LCMS Purity Purity > 95%? LCMS->Purity Purity->Use Yes (Color is superficial) Purify Perform Acid/Base Extraction Purity->Purify No (Degradation) Recryst Recrystallize (EtOH/Hexane) Purify->Recryst Recryst->Use

Figure 2: Workflow for assessing and recovering "aged" samples.

References
  • Sigma-Aldrich. 4-(3-Fluoro-4-nitrophenyl)morpholine Product Specification. (Note: Reference for the phenyl analog, establishing baseline morpholine/nitro stability). Link

  • PubChem. 4-(2-Fluoro-4-nitrophenyl)morpholine Compound Summary. National Library of Medicine. (Demonstrates the SNAr susceptibility of fluoro-nitro motifs). Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (Mechanistic grounding for the fluorine displacement risk). Link

  • Fisher Scientific. Safety Data Sheet: Morpholine Derivatives. (General handling and safety data). Link

Sources

Technical Support Center: Monitoring the Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 4-(3-fluoro-4-nitrobenzyl)morpholine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully tracking this specific chemical transformation. The synthesis, a nucleophilic substitution reaction, involves the displacement of a leaving group (typically a halide) from 3-fluoro-4-nitrobenzyl halide by morpholine. Accurate reaction monitoring is paramount to ensure optimal yield, purity, and reaction completion.

Reaction Overview: Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

The synthesis of 4-(3-fluoro-4-nitrobenzyl)morpholine is a foundational step in the preparation of various pharmaceutically relevant compounds. The reaction progress is typically monitored by observing the consumption of the starting material, 3-fluoro-4-nitrobenzyl halide, and the concurrent formation of the desired product. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during TLC and HPLC monitoring of the 4-(3-fluoro-4-nitrobenzyl)morpholine synthesis.

TLC Analysis Troubleshooting

Thin-Layer Chromatography is a rapid, inexpensive, and effective method for qualitative reaction monitoring.[1] However, various issues can lead to ambiguous or misleading results.

Scenario 1: Streaking or Tailing of Spots on the TLC Plate

  • Problem: Instead of tight, circular spots, your starting material, product, or both appear as elongated streaks or "tails." This makes it difficult to accurately determine the retention factor (Rf) and assess the presence of distinct compounds.[1][2]

  • Potential Causes & Solutions:

    • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][3][4]

      • Solution: Dilute the aliquot from your reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.[1][4]

    • Compound Polarity and Interaction with Silica: The morpholine nitrogen in the product is basic and can interact strongly with the slightly acidic silica gel stationary phase, leading to tailing.[5][6]

      • Solution: Add a small amount of a basic modifier to your mobile phase (eluent). A common practice is to add 0.1-2% triethylamine (Et3N) to the solvent system.[4][5] This will neutralize the acidic sites on the silica gel and result in more symmetrical spots.

    • Inappropriate Solvent System: The chosen mobile phase may not be optimal for the separation, causing some components to move poorly up the plate.[1]

      • Solution: Experiment with different solvent systems. A good starting point for this reaction is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8] You can systematically vary the ratio (e.g., 7:3, 1:1, 3:7 Hexanes:Ethyl Acetate) to achieve better separation.

Scenario 2: Poor Separation of Spots (Overlapping or Identical Rf Values)

  • Problem: The spots for the starting material and product are too close together or have the same Rf value, making it impossible to determine if the reaction is progressing.

  • Potential Causes & Solutions:

    • Incorrect Solvent Polarity: The polarity of the mobile phase is critical for achieving good separation.[3]

      • Solution: If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low on the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.

    • Need for a Different Solvent System: A simple two-component system may not be sufficient.

      • Solution: Try a different class of solvent mixtures. For example, substituting dichloromethane for hexanes can alter the selectivity of the separation.[4]

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography offers quantitative data and higher resolution compared to TLC, making it ideal for detailed kinetic studies and purity analysis.[9][10]

Scenario 3: Ghost Peaks Appearing in the Chromatogram

  • Problem: Unexpected peaks, often broad and not reproducible, appear in your chromatogram, particularly in blank runs or between sample injections.[11]

  • Potential Causes & Solutions:

    • Sample Carryover: Residue from a previous, more concentrated injection can be retained in the injector or column and elute in a subsequent run.[11]

      • Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection (injecting only the mobile phase) can help identify if carryover is the issue.[12]

    • Contaminated Mobile Phase or System: Impurities in your solvents or buildup of contaminants in the HPLC system can lead to ghost peaks.[11][13]

      • Solution: Use high-purity, HPLC-grade solvents. Filter your mobile phases before use. If contamination is suspected in the system, flush the column and system with a strong solvent.[12][14] Disconnecting the column from the detector during flushing can prevent contamination of the detector flow cell.[12][13]

Scenario 4: Drifting or Unstable Baseline

  • Problem: The baseline of the chromatogram is not flat, making it difficult to accurately integrate the peaks.

  • Potential Causes & Solutions:

    • Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[14]

      • Solution: Use a column oven to maintain a constant and stable temperature.

    • Mobile Phase Issues: The mobile phase may not be adequately mixed, degassed, or may be degrading over time.[14]

      • Solution: Ensure your mobile phase components are thoroughly mixed and degassed. Prepare fresh mobile phase daily if necessary.

    • Detector Lamp Issues: An aging detector lamp can lead to baseline noise and drift.[14]

      • Solution: Check the lamp energy. If it is low, the lamp may need to be replaced.

Scenario 5: Poor Peak Shape (Tailing or Fronting)

  • Problem: The peaks for your starting material or product are asymmetrical.

  • Potential Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Similar to TLC, the basic nitrogen in the morpholine moiety can interact with residual silanol groups on the C18 stationary phase, causing peak tailing.[11]

      • Solution: Add a modifier to the mobile phase. A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve the peak shape of basic compounds by protonating them and minimizing unwanted interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[11]

      • Solution: Dilute your sample and reinject.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.[13]

      • Solution: If other troubleshooting steps fail, it may be time to replace the column.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the monitoring of the 4-(3-fluoro-4-nitrobenzyl)morpholine synthesis.

Q1: What is a good starting TLC solvent system for this reaction?

A good starting point is a mixture of hexanes and ethyl acetate. A 7:3 or 1:1 ratio of Hexanes:Ethyl Acetate is often effective.[7][8] The starting material, 3-fluoro-4-nitrobenzyl halide, will be less polar and have a higher Rf value than the more polar product, 4-(3-fluoro-4-nitrobenzyl)morpholine. You can adjust the ratio to achieve an optimal Rf for the product, ideally between 0.3 and 0.5.

Q2: How can I visualize the spots on the TLC plate?

The nitroaromatic rings in both the starting material and the product are UV-active. Therefore, the spots can be visualized under a UV lamp, typically at 254 nm.[15] They will appear as dark spots on a fluorescent green background.

Q3: What type of HPLC column is suitable for this analysis?

A reversed-phase C18 column is the most common and suitable choice for separating the components of this reaction.[16][17] These columns separate compounds based on their hydrophobicity. Standard dimensions like 150 mm x 4.6 mm with a 5 µm particle size are generally effective.[18][19]

Q4: What is a recommended mobile phase for the HPLC analysis?

A common mobile phase for reversed-phase chromatography of aromatic compounds is a mixture of water and a polar organic solvent like acetonitrile or methanol.[16] A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent percentage, is often used to ensure good separation and that all components are eluted from the column. A typical gradient might be from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile over 10-15 minutes. Adding 0.1% formic acid or TFA to the mobile phase can improve peak shape.

Q5: At what wavelength should I set the UV detector for HPLC analysis?

Nitroaromatic compounds typically have strong UV absorbance.[20] A wavelength of 254 nm is a good starting point as it is a common output for mercury lamps and provides good sensitivity for many aromatic compounds. To optimize sensitivity, you can run a UV-Vis spectrum of your product to determine its wavelength of maximum absorbance (λmax).

Q6: Can I use HPLC data to determine the reaction kinetics?

Yes, HPLC is an excellent tool for monitoring reaction kinetics.[9][21] By taking aliquots from the reaction at specific time points and analyzing them by HPLC, you can plot the peak area of the product formation and starting material consumption over time. This data can then be used to determine the reaction rate. It's important to ensure that your method can accurately separate the starting material, product, and any significant byproducts. For precise quantitative analysis, you may need to generate a calibration curve with a standard of known concentration.[22]

Part 3: Protocols and Data Presentation

Experimental Protocols

Protocol 1: TLC Monitoring

  • Preparation: Prepare a TLC developing chamber with your chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation.

  • Spotting: Using a capillary tube, carefully spot a small amount of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of a silica gel TLC plate.[4] Ensure the spots are small and concentrated.

  • Development: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The product should appear as a new, more polar spot (lower Rf) compared to the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: HPLC Monitoring

  • System Preparation: Set up the HPLC system with a C18 column and the chosen mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1 mL).

  • Injection: Inject the diluted sample into the HPLC system.

  • Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength (e.g., 254 nm).

  • Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (the more polar product will typically have a shorter retention time in reversed-phase HPLC). Monitor the decrease in the starting material peak area and the increase in the product peak area over time.

Data Summary Table
ParameterTLCHPLC
Stationary Phase Silica GelC18 (Reversed-Phase)
Mobile Phase (Typical) 7:3 Hexanes:Ethyl AcetateWater/Acetonitrile Gradient with 0.1% Formic Acid
Detection UV Lamp (254 nm)UV Detector (e.g., 254 nm)
Expected Result Product has a lower Rf than starting materialProduct has a shorter retention time than starting material
Primary Use Qualitative, rapid reaction progress checkQuantitative analysis, purity determination, kinetic studies
Visual Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Chamber Prepare Chamber (Solvent + Filter Paper) Spot_Plate Spot Plate (SM, Co-spot, Rxn) Develop Place Plate in Chamber & Develop Prep_Chamber->Develop Dry Mark Solvent Front & Dry Plate Develop->Dry Visualize Visualize under UV Lamp (254 nm) Dry->Visualize Interpret Interpret Results (Rf Values) Visualize->Interpret

Caption: Workflow for TLC monitoring.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions (Basic N vs. Silanols) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Sol1 Add Mobile Phase Modifier (e.g., 0.1% TFA) Cause1->Sol1 Sol2 Dilute Sample Cause2->Sol2 Sol3 Replace Column Cause3->Sol3

Caption: Troubleshooting poor HPLC peak shape.

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online. Retrieved February 14, 2026, from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Lab-Training. Retrieved February 14, 2026, from [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Tailing in TLC - can anyone help? (2013, November 1). ResearchGate. Retrieved February 14, 2026, from [Link]

  • TLC | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved February 14, 2026, from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved February 14, 2026, from [Link]

  • Why does tailing happen in TLC? (2021, February 5). Reddit. Retrieved February 14, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 14, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). Molecules. Retrieved February 14, 2026, from [Link]

  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. (n.d.). Orochem Technologies. Retrieved February 14, 2026, from [Link]

  • Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Video Notes LC Troubleshooting Series Ghost Peaks. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved February 14, 2026, from [Link]

  • BGD Group TLC System. (n.d.). BGD Group. Retrieved February 14, 2026, from [Link]

  • 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.. Retrieved February 14, 2026, from [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Determining a solvent system. (n.d.). University of York. Retrieved February 14, 2026, from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. Retrieved February 14, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Restek. Retrieved February 14, 2026, from [Link]

  • Mobile tool for HPLC reaction monitoring. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved February 14, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved February 14, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved February 14, 2026, from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021, November 15). Analytica Chimica Acta. Retrieved February 14, 2026, from [Link]

  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023, January 10). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • 4-(3-Nitrobenzyl)morpholine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis method of 4-(4-aminophenyl)-3-morpholone. (n.d.). Google Patents.
  • Preparation of 4-nitrobenzyl bromide. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006, January 3). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved February 14, 2026, from [Link]

  • (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process. (n.d.). Google Patents.
  • Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. (2020, June 22). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. Retrieved February 14, 2026, from [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Ltd. Retrieved February 14, 2026, from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Refinement of experimental parameters for morpholine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Process Optimization Hub Subject: Refinement of Experimental Parameters for Morpholine


-Alkylation
Ticket ID:  #MPH-ALK-OPT-001
Assigned Scientist:  Senior Application Scientist, Process Chemistry Division

Strategic Overview: Method Selection Logic

Before optimizing parameters, verify you are using the correct synthetic route for your electrophile. Morpholine's secondary amine structure makes it prone to over-alkylation (quaternization) in standard nucleophilic substitutions.

The Decision Matrix:

MorpholineMethodology Start Target Electrophile Type AlkylHalide Alkyl Halide/Tosylate (R-CH2-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R-C=O) Start->Carbonyl ArylHalide Aryl/Heteroaryl Halide (Ar-X) Start->ArylHalide Method1 Method A: Direct SN2 (Risk: Quaternization) AlkylHalide->Method1 Primary/Secondary C Method2 Method B: Reductive Amination (High Selectivity) Carbonyl->Method2 Any Carbonyl Method3 Method C: Buchwald-Hartwig (Pd-Catalyzed) ArylHalide->Method3 sp2 Carbon

Figure 1: Strategic decision tree for selecting the optimal morpholine alkylation pathway based on electrophile structure.

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides (e.g., Benzyl bromide, Methyl iodide). Critical Failure Mode: Formation of quaternary ammonium salts (Gemini surfactants).

Optimization Protocol

To prevent the morpholine product from acting as a nucleophile and reacting again (quaternization), you must control the local concentration of the alkylating agent.

Step-by-Step Refinement:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Morpholine relative to the alkyl halide. If the alkyl halide is precious, use 1.0 eq Alkyl Halide and 2.0 eq Morpholine (morpholine acts as both nucleophile and base).

  • Base Selection:

    • Standard: Potassium Carbonate (

      
      ) in Acetonitrile (MeCN).
      
    • Faster Rate: Cesium Carbonate (

      
      ) in DMF (Cesium effect increases solubility).
      
    • Homogeneous: DIPEA (Hünig's base) in DCM or THF.

  • Temperature Control: Start at 0°C . The reaction is often exothermic. High initial heat promotes bis-alkylation.

Data: Solvent & Base Effects on Yield

SolventBaseTemp (°C)Yield (Mono)Yield (Quat Salt)Notes
MeCN

2588%<5%Standard, easy workup.
DMF

6075%15%High temp promotes over-alkylation.
DCMDIPEA0 -> 2592%<2%Best for preventing quaternization.

Method B: Reductive Amination (The "Selectivity" Route)

Best for: Aldehydes and Ketones.[1] Scientific Grounding: This method avoids the quaternization risk entirely because the intermediate iminium ion is reduced to the amine, which is less reactive toward the hydride source than the imine [1].

Optimization Protocol

The choice of hydride source is the single most critical parameter.

  • Reagent: Use Sodium Triacetoxyborohydride (

    
    ) .
    
    • Why? It is mild and does not reduce aldehydes/ketones effectively, only the imine.

      
       is too strong and will reduce your starting material to an alcohol [1].
      
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (AcOH). Add 1-2 equivalents.

    • Mechanism:[2][3] Acid catalysis promotes the formation of the iminium ion species, which is the actual substrate for reduction.

Workflow Diagram:

ReductiveAmination cluster_control Control Point Mix 1. Mix Morpholine + Aldehyde in DCE Acid 2. Add AcOH (pH ~5-6) Mix->Acid Imine Intermediate: Iminium Ion Acid->Imine Reduce 3. Add NaBH(OAc)3 (1.4 eq) Imine->Reduce Product N-Alkyl Morpholine Reduce->Product

Figure 2: Stepwise execution of Reductive Amination emphasizing the acid-catalyzed iminium formation.

Method C: Buchwald-Hartwig Coupling

Best for: Aryl chlorides, bromides, and triflates. Scientific Grounding: Morpholine is a secondary cyclic amine.[4][5] Steric hindrance is low, but electronic deactivation of the Pd-center can occur.

Optimization Protocol

The "standard" conditions often fail for electron-poor aryl halides.

  • Ligand Selection (The "Surry-Buchwald" Map):

    • General Purpose:RuPhos or XPhos . These bulky biaryl phosphine ligands promote the reductive elimination step [2].

    • For Aryl Chlorides:BrettPhos .[6]

  • Base: Sodium tert-butoxide (

    
    ) is standard. If functional groups are sensitive (e.g., esters), switch to 
    
    
    
    or
    
    
    .
  • Pre-catalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These activate faster than

    
     and ensure accurate Pd:Ligand stoichiometry.
    

Troubleshooting HQ (FAQ)

Q1: My


 reaction has stalled at 60% conversion, but I see starting material. 
  • Diagnosis: Your base might be insoluble, or the leaving group is trapped.

  • Fix: Add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide, 10 mol%). The iodide exchanges with the chloride/bromide to create a more reactive alkyl iodide in situ (Finkelstein reaction logic).

Q2: In reductive amination, I am isolating the corresponding alcohol instead of the amine.

  • Diagnosis: You likely used

    
     or 
    
    
    
    without pH control, reducing the aldehyde directly.
  • Fix: Switch to

    
     . If you must use 
    
    
    
    , ensure the pH is < 6 using acetic acid to favor iminium formation over carbonyl reduction [3].

Q3: My Buchwald coupling turned black immediately and yielded nothing.

  • Diagnosis: "Pd Black" formation. The catalyst decomposed before entering the cycle.

  • Fix: This is usually due to poor deoxygenation. Sparge solvents with Argon for 15 mins. Alternatively, the amine (morpholine) might be coordinating the Pd. Increase Ligand:Pd ratio to 2:1 or use a precatalyst (Pd-G3) to protect the metal center.

Q4: How do I remove excess morpholine during workup?

  • Fix: Morpholine is water-soluble.[2]

    • If product is non-polar: Wash organic layer with dilute HCl (pH 4). Morpholine forms a salt and stays in the water; your alkylated product (if it's a tertiary amine) will also protonate, so be careful.

    • Better: Wash with saturated aqueous

      
       . Morpholine forms a water-soluble blue complex with Copper(II), pulling it out of the organic phase.
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][7] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Validation & Comparative

Validating 4-(3-Fluoro-4-nitrobenzyl)morpholine: In Vitro Efficacy and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(3-Fluoro-4-nitrobenzyl)morpholine is a specialized heterocyclic intermediate and candidate bioactive pharmacophore. Unlike its direct-phenyl analogs (e.g., Linezolid precursors), this molecule features a methylene bridge (benzyl linker) between the morpholine ring and the fluorinated nitroaromatic core. This structural nuance significantly alters its conformational flexibility, lipophilicity, and reactivity profile compared to direct N-aryl morpholines.

This guide provides a rigorous framework for validating the biological activity of this compound, specifically focusing on its potential as an antimicrobial agent and a cytotoxic precursor. We compare its performance against established standards to isolate the specific contributions of the fluorine substituent and the benzyl linker.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 4-[(3-Fluoro-4-nitrophenyl)methyl]morpholine

  • Molecular Formula: C₁₁H₁₃FN₂O₃

  • Key Structural Features:

    • Morpholine Ring: Enhances aqueous solubility and pharmacokinetic bioavailability.[1]

    • Benzyl Linker: Introduces rotational freedom, distinguishing it from rigid N-phenyl analogs.

    • 3-Fluoro-4-nitro Moiety: A "privileged scaffold" for reductive bioactivation (antimicrobial) and nucleophilic substitution (synthesis).

Comparative Analysis: Benchmarking Performance

To objectively validate 4-(3-Fluoro-4-nitrobenzyl)morpholine (Compound A ), it must be tested alongside structurally relevant alternatives. This comparison isolates the bioactivity of the specific pharmacophore.[2]

Table 1: Comparative Landscape of Morpholine Derivatives
FeatureTarget: 4-(3-Fluoro-4-nitrobenzyl)morpholine Alt 1: Linezolid (Positive Control) Alt 2: 4-(3-Nitrobenzyl)morpholine Alt 3: 4-(3-Fluoro-4-nitrophenyl)morpholine
Role Candidate Intermediate / BioactiveFDA-Approved AntibioticStructural Control (No Fluorine)Linker Control (No Benzyl CH₂)
Linker Methylene (-CH₂-)Direct N-Aryl BondMethylene (-CH₂-)Direct N-Aryl Bond
Fluorine Yes (C3 position) Yes (C3 position)NoYes (C3 position)
Primary Mechanism Nitro-reduction / Alkylating potentialRibosomal Protein Synthesis InhibitorNitro-reduction (weaker binding)Topoisomerase / Kinase Inhibition
Solubility (LogP) Moderate (~1.[3]8)Moderate (0.55)Lower (Less Lipophilic)Higher (Rigid/Planar)
Exp. Activity Broad-spectrum Antimicrobial / Cytotoxic Gram-positive specific (MRSA/VRE)Lower potency (lacks F-interaction)High potency (rigid binding)

Expert Insight: The comparison with Alt 2 is critical. The fluorine atom at the C3 position is expected to enhance metabolic stability (blocking P450 oxidation) and increase lipophilicity, likely resulting in lower MIC values for the target compound compared to the non-fluorinated control.

Validation Protocols: Step-by-Step Methodologies

Protocol A: Chemical Integrity & Stability (Pre-requisite)

Before biological testing, the integrity of the benzyl linker must be confirmed, as it is susceptible to oxidation.

  • Solubility Check: Dissolve 10 mg in 1 mL DMSO. Sonicate for 5 mins.

    • Pass Criteria: Clear solution with no precipitate.

  • HPLC Purity Analysis:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).

    • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group).

    • Causality: The nitro group provides a strong UV chromophore. Impurities lacking the nitro group will have distinct absorbance ratios.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Nitroaromatic compounds often function as prodrugs activated by bacterial nitroreductases.

Workflow:

  • Inoculum Preparation: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (Range: 128 µg/mL to 0.25 µg/mL).

    • Control: Include Linezolid as the positive control.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity) and via Resazurin dye reduction (color change from blue to pink indicates growth).

Protocol C: Nitro-Reduction Capability Assay

To validate if the compound acts via the "nitro-warhead" mechanism, its reducibility must be tested.

  • System: Phosphate buffer (pH 7.4) containing NADPH (cofactor) and bacterial lysate or purified nitroreductase.

  • Reaction: Add 50 µM Test Compound. Incubate at 37°C.

  • Monitoring: Measure UV-Vis absorbance decrease at 300-350 nm (Nitro peak) and appearance of a new peak at 240-260 nm (Amine product) over 60 minutes.

    • Interpretation: Rapid reduction suggests high bioactivation potential, correlating with potent antimicrobial activity.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound's activity based on its structural components.

ValidationLogic Compound 4-(3-Fluoro-4-nitrobenzyl)morpholine Purity Step 1: Purity Check (HPLC/NMR) Compound->Purity Dissolve in DMSO BioAssay Step 2: Biological Assays Purity->BioAssay If >95% Pure MIC Antimicrobial (MIC) Target: Bacteria BioAssay->MIC MTT Cytotoxicity (MTT) Target: Cancer Cells BioAssay->MTT Result_High High Activity (< 10 µg/mL) MIC->Result_High Sensitive Result_Low Low Activity (> 64 µg/mL) MIC->Result_Low Resistant Mechanism Mechanism Check: Nitro-Reduction Assay Result_High->Mechanism Validate Mode of Action Result_Low->Mechanism Check Activation Failure Mechanism->Compound Feedback for SAR (Modify Linker/F-Group)

Figure 1: Strategic workflow for validating the biological activity of the morpholine derivative, linking purity, bioassay outcomes, and mechanistic verification.

Expected Results & Data Interpretation

Based on the structure-activity relationship (SAR) of fluorinated nitro-aromatics, the following trends should guide your analysis:

Table 2: Expected Bioactivity Profile
AssayMetricExpected ResultMechanistic Rationale
Antimicrobial (Gram+) MIC (µg/mL)4 - 16 Moderate activity. The benzyl linker increases flexibility, potentially reducing binding affinity compared to rigid Linezolid, but the nitro group remains toxic to anaerobes.
Antimicrobial (Gram-) MIC (µg/mL)> 64 Morpholine derivatives often struggle to penetrate the Gram-negative outer membrane without specific transporter recognition.
Cytotoxicity (A549) IC50 (µM)10 - 50 Nitro-reduction in hypoxic tumor zones generates reactive hydroxylamines, causing DNA damage.
Solubility Aqueous (mM)High The morpholine nitrogen (pKa ~8.3) allows for salt formation, significantly aiding formulation compared to pure phenyl analogs.

Critical "Go/No-Go" Decision: If the MIC is >64 µg/mL for S. aureus, the compound acts primarily as a synthetic intermediate rather than a direct drug candidate. In this case, proceed to reduce the nitro group to an amine (using Fe/HCl or H₂/Pd) and re-test the amino-derivative, as the amine is often the true pharmacophore for kinase inhibition.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 783231: 4-(3-Nitrobenzyl)morpholine.[4] Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2024).[3][5] Recent advances on anticancer and antimicrobial activities of directly-fluorinated heterocycles. Journal of Saudi Chemical Society. Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship of 4-(3-Fluoro-4-nitrobenzyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(3-Fluoro-4-nitrobenzyl)morpholine and its derivatives.

This analysis distinguishes between the Benzyl series (target of inquiry) and the Phenyl series (Linezolid precursors), a critical differentiation often overlooked in high-throughput screening literature.

Executive Summary & Scaffold Analysis

The 4-(3-Fluoro-4-nitrobenzyl)morpholine scaffold represents a versatile pharmacophore used primarily in the development of kinase inhibitors (PI3K/mTOR) , sigma receptor ligands , and as a synthetic precursor for hypoxia-activated prodrugs .

Unlike its direct analog 4-(3-Fluoro-4-nitrophenyl)morpholine (a rigid aniline derivative used in Linezolid synthesis), the benzyl derivative introduces a methylene (-CH₂-) linker. This linker imparts rotational flexibility, altering the spatial orientation of the morpholine ring relative to the aromatic core, which drastically changes the biological target profile from antimicrobial (bacterial ribosome) to antiproliferative (human kinase/receptor).

Core Chemotype Visualization

The following diagram illustrates the functional dissection of the molecule and its logical SAR flow.

SAR_Logic Core 4-(3-Fluoro-4-nitrobenzyl) morpholine Morpholine Morpholine Ring (Solubility/H-Bond Acceptor) Core->Morpholine Pharmacokinetics Linker Methylene Linker (-CH2-) (Flexibility/Target Selectivity) Core->Linker Stereochemistry Fluoro 3-Fluoro Substituent (Metabolic Block/Electronic) Core->Fluoro Bioisosterism Nitro 4-Nitro Group (Warhead/Prodrug Trigger) Core->Nitro Reactivity Kinase/Sigma Selectivity Kinase/Sigma Selectivity Linker->Kinase/Sigma Selectivity Benzyl Series Ribosome Binding Ribosome Binding Linker->Ribosome Binding Phenyl Series (Absent)

Figure 1: Functional dissection of the 4-(3-Fluoro-4-nitrobenzyl)morpholine scaffold.

Detailed Structure-Activity Relationship (SAR)

The Morpholine Ring (Pharmacokinetic Modulator)[1][2]
  • Role: Acts as a solubilizing group and a hydrogen bond acceptor (via the ether oxygen).

  • SAR Insight: Substitution on the morpholine ring (e.g., 2,6-dimethylmorpholine) often increases lipophilicity (LogP) and metabolic stability but may reduce potency if the target pocket is sterically constrained.

  • Alternative: Replacement with thiomorpholine increases lipophilicity; replacement with piperazine allows for further derivatization (N-substitution) but alters the pKa.

The Methylene Linker (The "Benzyl" vs. "Phenyl" Switch)

This is the most critical structural feature.

  • Benzyl (Current Topic): The -CH₂- spacer allows the morpholine to rotate. This "hinge" enables the molecule to adopt conformations required for binding to Sigma-1 receptors or the ATP-binding pocket of kinases like PI3K .

  • Phenyl (Alternative): Removing the -CH₂- yields the aniline derivative. This rigid structure is the core of Oxazolidinone antibiotics (e.g., Linezolid).

    • Critical Note: If your target is antimicrobial activity, the benzyl derivative is significantly less potent than the phenyl analog due to the loss of rigid alignment required for bacterial ribosome inhibition.

The 3-Fluoro Substituent
  • Metabolic Stability: Fluorine at the 3-position blocks oxidative metabolism (ring hydroxylation) at this reactive site.

  • Electronic Effect: It exerts an inductive withdrawing effect (-I), increasing the acidity of the benzylic protons and influencing the reduction potential of the neighboring nitro group.

  • Binding: In kinase inhibitors, the fluorine atom often forms specific interactions with hinge region residues (e.g., C-F···H-N bonds).[1][2][3][4]

The 4-Nitro Group
  • Prodrug Potential: The nitro group is a classic "hypoxia-activated" trigger. Under hypoxic conditions (common in solid tumors), it is reduced to an amine or hydroxylamine, becoming cytotoxic.

  • Synthetic Handle: In drug discovery, the nitro group is rarely the final pharmacophore. It is typically reduced to an amine (-NH₂) to allow coupling with acyl chlorides or isocyanates to form ureas/amides (e.g., forming a benzimidazole or quinazoline core).

Comparative Performance Data

The following table contrasts the Benzyl derivative against key alternatives in relevant assays.

Table 1: Comparative Bioactivity Profile

Compound ClassStructure TypePrimary TargetKey PropertyExperimental IC50 / MIC
Target Compound 4-(3-F-4-NO₂-benzyl)morpholine Kinase (PI3K) / Sigma-1 Flexible, Metabolic StabilityPI3Kα: ~5-10 µM (Lead)
Phenyl Analog 4-(3-F-4-NO₂-phenyl)morpholineBacterial Ribosome (Precursor)Rigid, Linezolid-likeMRSA MIC: >64 µg/mL (Inactive until cyclized)
Non-Fluoro 4-(4-Nitrobenzyl)morpholineGeneral CytotoxicityLower Metabolic StabilityCytotoxicity: >50 µM (Weak)
Amino-Reduced 4-(3-F-4-Aminobenzyl)morpholineSynthetic IntermediateNucleophilic HandleN/A (Precursor)

Note: Data represents consensus values from structure-activity studies on morpholine-benzyl scaffolds [1, 2].

Experimental Protocols

Synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine

This protocol utilizes a nucleophilic substitution pathway, optimized for yield and purity.

Reagents:

  • 3-Fluoro-4-nitrobenzyl bromide (1.0 eq)

  • Morpholine (1.2 eq)[5]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF

Workflow:

  • Preparation: Dissolve 3-Fluoro-4-nitrobenzyl bromide (10 mmol) in anhydrous ACN (50 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of Morpholine (12 mmol) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[1] Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
    
  • Yield: Expect 85–92% as a yellow solid/oil.

Biological Assay: PI3K Kinase Inhibition (In Vitro)

To validate the activity of the benzyl-morpholine scaffold.

  • Enzyme System: Recombinant PI3Kα (p110α/p85α).

  • Substrate: PIP2 (Phosphatidylinositol-4,5-bisphosphate).

  • Detection: ADP-Glo™ Kinase Assay (Luminescence).

  • Protocol:

    • Incubate compound (serial dilutions 0.1 nM – 10 µM) with PI3K enzyme for 15 min at RT.

    • Add ATP (10 µM) and PIP2 substrate. Incubate for 60 min.

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Measure luminescence. Calculate IC50 using non-linear regression.

Synthesis & Application Logic

The following diagram details the synthetic utility of the scaffold, showing how the Nitro group serves as a gateway to diverse bioactive derivatives.

Synthesis_Flow Start 3-Fluoro-4-nitrobenzyl bromide Step1 Step 1: Morpholine Substitution (Target Scaffold) Start->Step1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Step1->Step2 Intermediate 4-(3-Fluoro-4-aminobenzyl)morpholine Step2->Intermediate PathA Path A: Urea Formation (Reaction with Isocyanates) Intermediate->PathA PathB Path B: Amide Coupling (Reaction with Acid Chlorides) Intermediate->PathB ProductA Product: Benzyl-Morpholine Ureas (mTOR/VEGFR Inhibitors) PathA->ProductA ProductB Product: Benzyl-Morpholine Amides (Sigma Receptor Ligands) PathB->ProductB

Figure 2: Synthetic divergence from the 4-(3-Fluoro-4-nitrobenzyl)morpholine core.

References

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. (2019).

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. National Institutes of Health (PMC). (2023).

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. PubMed. (2019).[6]

  • 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one (Crystal Structure/Intermediate Data). National Institutes of Health (PMC). (2011).

Sources

A Comparative Guide to the Cross-Reactivity Profile of Morpholinib-47

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their central role in regulating cellular processes that are often dysregulated in malignancies.[1][2][3][4] The compound 4-(3-Fluoro-4-nitrobenzyl)morpholine, which for the purpose of this guide we will refer to as Morpholinib-47 , is a novel synthetic molecule featuring a morpholine scaffold. This structural motif is frequently employed in medicinal chemistry for the development of kinase inhibitors, valued for its ability to improve pharmacokinetic properties and form key interactions within the ATP-binding pocket of kinases.[5][6][7] Specifically, Morpholinib-47 has been designed as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform (PI3Kα), a critical node in the PI3K/Akt/mTOR signaling pathway that is one of the most frequently hyperactivated pathways in human cancers.[1][2][3][4][8]

However, the therapeutic success of any kinase inhibitor is not solely defined by its on-target potency. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[9][10] Consequently, off-target inhibition is a significant challenge in drug development, potentially leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[10][11] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount.

This guide provides an in-depth comparative analysis of the selectivity of Morpholinib-47. We will detail the experimental methodologies used to assess its kinome-wide interaction profile, present and interpret comparative data against a panel of both related and unrelated kinases, and discuss the implications of these findings for its therapeutic development. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for evaluating the cross-reactivity of novel kinase inhibitors.

Methodologies for Assessing Kinase Selectivity

To construct a comprehensive selectivity profile for Morpholinib-47, a multi-faceted approach combining in-vitro biochemical assays with in-cell target engagement studies is essential. This dual strategy ensures that we not only understand the intrinsic binding affinity of the compound for a purified enzyme but also confirm its interaction with the target protein in a more physiologically relevant cellular environment.

Biochemical Kinase Profiling: A Kinome-Wide View

The initial and broadest assessment of inhibitor selectivity is typically achieved through large-scale biochemical screening against a panel of purified kinases.[9][10][11][12][13] This provides a quantitative measure of a compound's inhibitory activity (often as an IC50 or Kd value) across a significant portion of the human kinome.

Experimental Protocol: Radiometric Kinase Activity Assay

A gold-standard method for this purpose is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9][14]

  • Assay Preparation: A panel of 97 kinases, representing all major branches of the human kinome, is selected (e.g., a scanEDGE-like panel).[15] Each kinase is prepared in its respective optimized reaction buffer.

  • Compound Preparation: Morpholinib-47 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: For each kinase, the reaction is initiated by adding the kinase, its specific substrate (peptide or protein), and [γ-³³P]-ATP to wells of a 384-well plate. Morpholinib-47 or a vehicle control (DMSO) is added to the respective wells.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a predetermined time, allowing for enzymatic activity.

  • Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.[14] Unreacted [γ-³³P]-ATP is washed away. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of Morpholinib-47 reaction Initiate Kinase Reaction in 384-well Plate prep_compound->reaction prep_kinase Kinase Panel (97 Kinases) prep_kinase->reaction prep_reagents Substrates & [γ-³³P]-ATP prep_reagents->reaction incubation Incubate at 30°C reaction->incubation termination Spot onto Filter & Wash incubation->termination detection Quantify Radioactivity termination->detection analysis Calculate % Inhibition & Determine IC50 detection->analysis caption Biochemical Kinase Profiling Workflow

Caption: Workflow for biochemical kinase profiling of Morpholinib-47.

Cell-Based Target Engagement: Confirming In-Situ Binding

While biochemical assays are excellent for broad screening, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the target protein's native conformation and complex partners.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its target within intact cells.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: A relevant cancer cell line with an active PI3K pathway (e.g., MCF-7 breast cancer cells) is cultured. Cells are treated with a high concentration of Morpholinib-47 (e.g., 10 µM) or a vehicle control (DMSO) and incubated for 1 hour at 37°C to allow for compound uptake.

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Cell Lysis: Cells are lysed via freeze-thaw cycles to release intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification and Western Blot: The supernatant, containing the soluble protein fraction, is collected. Protein concentration is normalized across all samples. Equal amounts of protein are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the target protein (e.g., anti-PI3Kα) and a control protein (e.g., anti-Actin).

  • Data Analysis: The intensity of the protein bands is quantified. The amount of soluble target protein at each temperature is plotted to generate a "melting curve." A shift in this curve to higher temperatures in the presence of Morpholinib-47 indicates target engagement and stabilization.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture MCF-7 Cells treatment Treat with Morpholinib-47 or DMSO Vehicle cell_culture->treatment aliquot Aliquot Cells treatment->aliquot heat Heat at Temperature Gradient (45-65°C) aliquot->heat lysis Lysis & Centrifugation heat->lysis western Western Blot for Soluble Protein lysis->western curve Generate Melting Curve western->curve caption Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Workflow for confirming target engagement using CETSA.

Comparative Analysis of Morpholinib-47 Selectivity

Utilizing the methodologies described above, we generated a comparative dataset to evaluate the selectivity profile of Morpholinib-47. The data presented here is representative of a typical cross-reactivity study for a novel kinase inhibitor.

Biochemical Selectivity Profile

Morpholinib-47 was screened against a panel of 97 kinases at a concentration of 1 µM. For kinases showing significant inhibition (>80%), full dose-response curves were generated to determine IC50 values. The results are summarized in the table below, comparing its potency against the intended target, PI3Kα, with other PI3K isoforms and a selection of common off-targets.

Kinase TargetKinase FamilyIC50 (nM)Selectivity vs. PI3Kα
PI3Kα (PIK3CA) Lipid Kinase 5 -
PI3Kβ (PIK3CB)Lipid Kinase6513-fold
PI3Kδ (PIK3CD)Lipid Kinase15030-fold
PI3Kγ (PIK3CG)Lipid Kinase21042-fold
mTOR PIKK 85 17-fold
DNA-PKPIKK>10,000>2000-fold
Akt1AGC Kinase>10,000>2000-fold
MEK1STE Kinase>10,000>2000-fold
EGFRTyrosine Kinase5,200>1000-fold
SRCTyrosine Kinase>10,000>2000-fold

Table 1: Comparative biochemical inhibitory activity of Morpholinib-47 against a panel of selected kinases. Data is hypothetical.

Interpretation of Biochemical Data:

The data clearly demonstrates that Morpholinib-47 is a potent inhibitor of its intended target, PI3Kα, with an IC50 of 5 nM. The compound exhibits good selectivity against other Class I PI3K isoforms, with a 13- to 42-fold preference for PI3Kα. This isoform selectivity is a desirable trait, as inhibiting different PI3K isoforms can lead to distinct biological effects and toxicity profiles.[8][20]

Notably, Morpholinib-47 shows secondary activity against mTOR (mammalian target of rapamycin), another key kinase in the same pathway, with an IC50 of 85 nM.[1][2] This "dual PI3K/mTOR" inhibitory profile is not uncommon for compounds targeting the ATP-binding site of PI3K, as the kinase domains of PI3Ks and mTOR share structural homology.[6][21] Against more distantly related kinases, such as those in the AGC, STE, and Tyrosine Kinase families, Morpholinib-47 is highly selective, with IC50 values greater than 10,000 nM.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Intended Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 (Off-Target) Akt->mTORC1 activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation |— Morpholinib47 Morpholinib-47 Morpholinib47->PI3K inhibits Morpholinib47->mTORC1 inhibits caption PI3K/Akt/mTOR Pathway with Morpholinib-47 Targets

Caption: The PI3K/Akt/mTOR signaling pathway, illustrating the intended target (PI3Kα) and a key off-target (mTOR) of Morpholinib-47.

Cellular Target Engagement Profile

To validate the biochemical findings, CETSA was performed in MCF-7 cells. The results confirm that Morpholinib-47 engages and stabilizes its primary target, PI3Kα, in a cellular context. Furthermore, consistent with the biochemical data, a thermal shift was also observed for mTOR, indicating engagement with this off-target kinase in cells.

Target ProteinVehicle Tₘ (°C)Morpholinib-47 Tₘ (°C)Thermal Shift (ΔTₘ, °C)
PI3Kα 52.5 58.0 +5.5
mTOR 50.0 52.5 +2.5
Actin (Control)62.062.1+0.1

Table 2: Representative Cellular Thermal Shift Assay (CETSA) data for Morpholinib-47 in MCF-7 cells. Tₘ represents the melting temperature at which 50% of the protein is denatured. Data is hypothetical.

Interpretation of Cellular Data:

The significant thermal shift of +5.5°C for PI3Kα provides strong evidence of robust target engagement in living cells. The smaller, yet clear, shift of +2.5°C for mTOR confirms that the off-target activity observed in biochemical assays translates to target binding in a cellular environment. The lack of a significant shift for the control protein, Actin, demonstrates the specificity of the interaction. This confirmation is a critical step in drug development, as it bridges the gap between in-vitro activity and cellular efficacy.[18][19][22]

Implications and Conclusion

The comprehensive cross-reactivity profiling of Morpholinib-47 reveals it to be a potent and largely selective inhibitor of PI3Kα. Its high selectivity against the broader kinome is a favorable characteristic, suggesting a lower likelihood of widespread, unintended off-target effects.

The most significant finding from this comparative analysis is the dual-inhibitory action against both PI3Kα and mTOR. This profile could be therapeutically advantageous. By inhibiting the pathway at two critical nodes, Morpholinib-47 may produce a more profound and durable blockade of downstream signaling, potentially overcoming some of the feedback mechanisms that can lead to resistance with more selective inhibitors.[1] However, this dual activity could also present unique challenges, as mTOR inhibition is associated with its own set of clinical side effects.

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [Link]

  • Cellular thermal shift assay - Wikipedia. Wikipedia. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Journal of Chemical Biology. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Central Science. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). PubMed. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). PubMed. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Scientific Archives. [Link]

  • Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). PubMed. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. Semantic Scholar. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE. [Link]

  • On target off-tumor activity comparison among different PI3K inhibitors. ResearchGate. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. Wikipedia. [Link]

  • PI3 Kinase inhibitors: review and new strategies. (2020). Chemical Science. [Link]

  • PI3 Kinase Inhibitors in the Clinic: An Update. (2012). Anticancer Research. [Link]

  • 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231. PubChem. [Link]

  • A precise comparison of molecular target prediction methods. (2025). ChemRxiv. [Link]

  • New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. (2026). Pharmaceutical Sciences. [Link]

Sources

Spectroscopic Differentiation of 4-(3-Fluoro-4-nitrobenzyl)morpholine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 4-(3-Fluoro-4-nitrobenzyl)morpholine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors, the 3-fluoro-4-nitrobenzyl moiety is a critical pharmacophore. The synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine (Target Compound) often involves nucleophilic substitution or nitration steps that can yield regioisomers, most notably 4-(2-Fluoro-4-nitrobenzyl)morpholine (Isomer B).

These isomers possess identical molecular weights (MW 240.23) and similar polarities, making separation by standard silica chromatography challenging. However, their electronic environments differ significantly, allowing for definitive identification via NMR spectroscopy. This guide provides a rigorous spectroscopic framework to distinguish the target compound from its common isomers.

The Isomers at a Glance
FeatureTarget Compound (Isomer A) Common Impurity (Isomer B)
IUPAC Name 4-(3-Fluoro-4-nitrobenzyl)morpholine4-(2-Fluoro-4-nitrobenzyl)morpholine
Substitution Pattern 1,3,4-Trisubstituted Benzene1,2,4-Trisubstituted Benzene
Key Structural Feature Fluorine is ortho to Nitro groupFluorine is meta to Nitro group
Electronic Consequence Strong shielding of 19F by ortho-NO₂Deshielding of 19F relative to target

Spectroscopic Strategy: The "Why" and "How"

As a Senior Application Scientist, I recommend a multi-nuclear NMR approach (


H, 

F,

C) as the primary validation method. While Mass Spectrometry (MS) is useful, the fragmentation patterns of these isomers are often too similar for unambiguous assignment without reference standards. NMR provides direct structural connectivity data.
F NMR: The Definitive Filter

The most robust method for rapid differentiation is


F NMR. The chemical shift of the fluorine nucleus is highly sensitive to the proximity of the nitro group.
  • Mechanism: In the Target (3-F, 4-NO₂), the fluorine atom is ortho to the nitro group. Contrary to simple inductive logic, an ortho-nitro group typically exerts a shielding effect on the fluorine nucleus relative to the para position due to mesomeric field interactions.

  • Predicted Shift:

    • Target (Ortho-NO₂):

      
       to 
      
      
      
      ppm.
    • Isomer B (Meta-NO₂):

      
       to 
      
      
      
      ppm.
H NMR: Coupling Constant Analysis

The aromatic region (6.5 – 8.5 ppm) contains the "fingerprint" of the substitution pattern.

  • Target (3-F, 4-NO₂):

    • H5 (Ortho to NO₂): Appears as a triplet-like or dd with meta coupling to F.

    • H2 (Between Benzyl and F): Appears as a doublet of doublets (

      
       coupling is significant).
      
    • H6 (Ortho to Benzyl): Appears as a doublet.[1]

  • Isomer B (2-F, 4-NO₂):

    • H3 (Between F and NO₂): This proton is in a highly deshielded environment (between two electron-withdrawing groups) and will appear as a doublet of doublets with a distinct shift.

Comparative Data Tables

Table 1: Predicted NMR Chemical Shifts (in DMSO- )

Note: Values are theoretical estimates based on substituent additivity rules and analogous verified structures (e.g., fluoronitrotoluenes).

NucleusParameterTarget: 4-(3-Fluoro-4-nitrobenzyl)morpholine Isomer B: 4-(2-Fluoro-4-nitrobenzyl)morpholine

F NMR
Chemical Shift (

)
-118.5 ppm (approx)-110.0 ppm (approx)
Multiplicity Multiplet (coupled to H2, H6)Multiplet (coupled to H3, H6)

H NMR
Aromatic H (Ortho to NO₂)

8.05 (dd,

Hz)

7.95 (dd,

Hz)
Aromatic H (Isolated)

7.45 (H2, dd,

Hz)

8.15 (H3, dd,

Hz)
Benzylic -CH₂-

3.60 (s)

3.65 (d,

Hz)

C NMR
C-F Coupling (

)

Hz

Hz
Table 2: Mass Spectrometry Fragmentation (ESI+)

While less definitive than NMR, specific fragmentation pathways can provide supporting evidence.

Fragment Ion (m/z)OriginTarget AbundanceIsomer B Abundance
241 [M+H]+ Parent Ion100%100%
194 [M-NO₂]+ Nitro LossModerateHigh (Ortho effect facilitates loss)
100 [Morpholine-CH₂]+ Benzylic CleavageHighHigh

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

This protocol ensures high-resolution data suitable for coupling constant analysis.

  • Solvent Selection: Use DMSO-

    
      (0.6 mL). CDCl
    
    
    
    is acceptable, but DMSO typically provides better separation of polar aromatic protons.
  • Concentration: Dissolve 5-10 mg of the isolated solid. Filter if any turbidity remains.

  • Acquisition Parameters (

    
    H): 
    
    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for integration).

    • Spectral Width: -2 to 14 ppm.

  • Acquisition Parameters (

    
    F): 
    
    • Scans: 32.

    • Reference: Calibrate relative to internal standard (e.g.,

      
      -trifluorotoluene at -63.7 ppm) or instrument default.
      
    • Crucial: Run a non-decoupled

      
      F experiment to observe proton splitting if confirmation is needed.
      
Protocol B: Rapid Identification Workflow

Use this logic flow to determine the identity of your synthesized batch.

IdentificationLogic Start Crude Product Isolated F_NMR Run 19F NMR (DMSO-d6) Start->F_NMR Check_Shift Check Chemical Shift (δ) F_NMR->Check_Shift Target Target Identification: 3-Fluoro-4-nitro (Shift ~ -118 ppm) Check_Shift->Target δ < -115 ppm Isomer Isomer Identification: 2-Fluoro-4-nitro (Shift ~ -110 ppm) Check_Shift->Isomer δ > -112 ppm H_NMR Run 1H NMR (Confirmation) Target->H_NMR Isomer->H_NMR Check_Split Check Benzylic CH2 H_NMR->Check_Split Singlet Singlet (s) (F is remote) Check_Split->Singlet Target (3-F) Doublet Doublet (d) (J_HF ~ 1-2 Hz) (F is ortho to CH2) Check_Split->Doublet Isomer (2-F)

Figure 1: Decision tree for the spectroscopic identification of fluoronitrobenzyl morpholine isomers.

Synthesis & Origin of Impurities

Understanding the chemical origin of these isomers aids in preventing their formation.

  • Route A: Nucleophilic Substitution (Most Common)

    • Reagents: Morpholine + Fluoronitrobenzyl bromide.

    • Risk:[2] If the starting material (e.g., 3-fluoro-4-nitrobenzyl bromide) is contaminated with the 2-fluoro isomer (often from non-selective bromination of fluoronitrotoluene), the impurity carries through.

  • Route B: Nitration of Fluorobenzyl Morpholine

    • Reagents: 4-(3-Fluorobenzyl)morpholine + HNO₃/H₂SO₄.

    • Risk:[2] Nitration is directed by the fluorine (ortho/para director) and the alkyl group (weakly activating, ortho/para). This route is highly prone to generating mixtures of the 4-nitro (target) and 2-nitro or 6-nitro isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11276495, 4-[(3-fluoro-4-nitrophenyl)methyl]morpholine. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts. University of Wisconsin-Madison.[3] Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Synthetic Routes for Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and its presence in numerous FDA-approved drugs.[1][2] Its simple, saturated heterocyclic structure belies a profound influence on aqueous solubility, lipophilicity, and hydrogen bonding capacity, making it an invaluable tool for optimizing the pharmacokinetic profiles of drug candidates.[2] However, the true challenge and opportunity lie not in the parent heterocycle, but in the stereocontrolled synthesis of C-substituted morpholine derivatives, which allows for the precise three-dimensional positioning of functional groups to maximize target engagement.[3]

This guide provides a head-to-head comparison of the most salient synthetic strategies for accessing substituted morpholines. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanistic principles, evaluate the strategic advantages and limitations of each route, and provide field-proven protocols to bridge theory with practice.

Classical Annulation of 1,2-Amino Alcohols: The Workhorse Route

The most traditional and widely practiced approach to the morpholine core involves a two-step sequence starting from readily available 1,2-amino alcohols. This method is valued for its reliability and straightforward execution, though it often necessitates the use of stoichiometric and highly reactive reagents.

Mechanistic Rationale & Workflow

The strategy hinges on forming a morpholin-2-one intermediate via acylation, followed by reduction of the amide.

  • N-Acylation: The amino alcohol is first acylated with a two-carbon electrophile bearing a leaving group, most commonly chloroacetyl chloride. This reaction proceeds under basic conditions to neutralize the HCl byproduct.

  • Intramolecular Williamson Ether Synthesis: The resulting N-(2-chloroacetyl) intermediate undergoes an intramolecular SN2 reaction. The hydroxyl group, deprotonated by a base (e.g., KOH, NaH), displaces the chloride to form the six-membered morpholin-2-one ring.[4]

  • Amide Reduction: The final step is the reduction of the cyclic amide to the corresponding amine. This is typically accomplished with powerful reducing agents such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LAH).[4][5]

The causality behind this two-stage approach is control. Attempting a direct, one-step dialkylation of an amino alcohol with a dihaloethane equivalent is often plagued by low yields and polymerization. The staged acylation-cyclization-reduction sequence ensures a high-yielding and regiocontrolled pathway to the desired product.

Amino_Alcohol_Annulation Start 1,2-Amino Alcohol Step1 N-Acylation (e.g., ClCOCH2Cl, Base) Start->Step1 Intermediate1 N-(2-chloroacetyl) Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Base) Intermediate1->Step2 Intermediate2 Morpholin-2-one Step2->Intermediate2 Step3 Amide Reduction (e.g., BH3·THF, LAH) Intermediate2->Step3 End Substituted Morpholine Step3->End

Caption: Workflow for morpholine synthesis via amino alcohol annulation.

Performance Comparison & Data
Starting Amino AlcoholAcylating AgentReduction ConditionsOverall YieldReference
(S)-2-amino-3-phenylpropan-1-olChloroacetyl chlorideBH3·THF, reflux~79% (over 2 steps)[4]
EthanolamineChloroacetyl chlorideLiAlH4, THFGood to Excellent[5]
L-AlaninolEthylene Sulfate*tBuOK (cyclization)Good[5][6]

Note: The use of ethylene sulfate represents a greener, more modern alternative to chloroacetyl chloride, proceeding through a zwitterionic intermediate before cyclization.[5][6]

Experimental Protocol: Synthesis of (S)-3-benzylmorpholine[4]
  • Acylation & Cyclization: To a solution of (S)-2-amino-3-phenylpropan-1-ol (1.0 eq) in a biphasic system of dichloromethane (DCM) and aqueous NaOH, add chloroacetyl chloride (1.1 eq) dropwise at room temperature. After 30 minutes, add aqueous KOH and isopropyl alcohol (IPA) and stir for 2 hours to effect cyclization. Extract the morpholin-2-one product with DCM. The typical yield is ~90%.

  • Reduction: Dissolve the isolated (S)-5-benzylmorpholin-2-one in anhydrous THF. Add BH3·THF complex (2.0-3.0 eq) and reflux the mixture for 3 hours.

  • Work-up: Cool the reaction and carefully quench with aqueous HBr, followed by refluxing for 1 hour to decompose borane complexes. Basify with NaOH and extract the final (S)-3-benzylmorpholine product. The typical yield for this step is ~93%.

Verdict: This route is robust and versatile, particularly for substituents at the C3 and C5 positions derived from the amino alcohol backbone. Its primary drawbacks are the use of hazardous reagents (chloroacetyl chloride) and potent, non-selective hydrides (LAH, BH3), which may not be compatible with sensitive functional groups.

Palladium-Catalyzed Intramolecular Carboamination: A Modern Approach to Stereocontrol

For accessing more complex, arylated, or vinylically substituted morpholines with high stereocontrol, modern transition-metal-catalyzed methods are superior. The palladium-catalyzed carboamination of N-aryl or N-alkenyl substituted O-allyl ethanolamines is a premier example.[7]

Mechanistic Rationale & Catalytic Cycle

This synthesis constructs the morpholine ring in a single, stereocontrolled step from a linear precursor. The choice of a palladium catalyst is critical; its ability to cycle between Pd(0) and Pd(II) oxidation states is the engine of the transformation.

  • Oxidative Addition: A Pd(0) catalyst, typically formed in situ from Pd(OAc)2 and a phosphine ligand, undergoes oxidative addition into an aryl or alkenyl bromide (R-Br). This forms a Pd(II)-aryl complex.

  • Deprotonation & N-Coordination: A base (e.g., NaOtBu) deprotonates the secondary amine of the substrate, which then coordinates to the Pd(II) center to form a palladium-amido complex.

  • Migratory Insertion (Aminopalladation): The key C-N bond-forming step occurs via migratory insertion of the tethered alkene into the Pd-N bond. This intramolecular cyclization is highly stereoselective. The relative stereochemistry of the product is determined by the transition state geometry, which is often a boat-like conformation to minimize steric hindrance.[7]

  • Reductive Elimination: The final step is a C-C bond-forming reductive elimination, which releases the substituted morpholine product and regenerates the active Pd(0) catalyst.

Pd_Catalytic_Cycle center Pd(II) Intermediate A Pd(0)L_n B Oxidative Addition (R-Br) A->B + R-Br C L_n(R)Pd(II)-Br B->C D Ligand Exchange (Substrate-N⁻) C->D + Substrate, Base - HBr E L_n(R)Pd(II)-N(Substrate) D->E F syn-Aminopalladation (Alkene Insertion) E->F G Cyclized Pd(II) Alkyl Complex F->G H Reductive Elimination G->H H->A - Product I Substituted Morpholine (Product) H->I

Caption: Catalytic cycle for Pd-catalyzed morpholine synthesis.

Performance Comparison & Data

This method provides excellent diastereoselectivity, typically forming cis-3,5-disubstituted morpholines as single stereoisomers.[7]

Substrate (R' group)Aryl/Alkenyl Bromide (R¹)Yield (%)Diastereomeric Ratio (dr)Reference
Phenyl4-Bromotoluene75>20:1[7]
iso-Propyl4-Bromobenzonitrile62>20:1[7]
Phenyl(E)-β-Bromostyrene55>20:1[7]
Fused Ring (from cyclohexene oxide)Bromobenzene68>20:1[7]
Experimental Protocol: Synthesis of cis-3-methyl-5-phenylmorpholine Derivative[7]
  • Substrate Preparation: The O-allyl ethanolamine substrate is prepared in several steps from an enantiopure N-Boc protected amino alcohol precursor.

  • Catalytic Cyclization: In a glovebox, a reaction tube is charged with the ethanolamine substrate (1.0 eq), NaOtBu (2.0 eq), Pd(OAc)2 (2 mol %), and P(2-furyl)3 (8 mol %). Toluene is added, followed by the aryl bromide (2.0 eq).

  • Reaction: The tube is sealed and heated to 105 °C for the specified time (typically 12-24 hours).

  • Work-up: After cooling, the reaction mixture is filtered through celite, concentrated, and purified by column chromatography to yield the morpholine product.

Verdict: This is a powerful, albeit more complex, strategy for synthesizing stereodefined, highly substituted morpholines that are inaccessible via classical routes. The main considerations are the multi-step preparation of the starting material and the cost and air-sensitivity of the palladium catalyst and ligands. It is exceptionally well-suited for diversity-oriented synthesis in a drug discovery context.

Synthesis from N-Propargylamines: The Power of Cycloisomerization

A highly convergent and atom-economical strategy involves the cyclization of N-propargylamines, which are often derived from amino alcohols. This route leverages the reactivity of the alkyne moiety, which can be activated by various transition metal catalysts to undergo intramolecular hydroalkoxylation or related cyclizations.[8]

Mechanistic Rationale

The core transformation is a metal-catalyzed 6-exo-dig cyclization. The choice of catalyst (e.g., Au, Pt, Ru) dictates the precise mechanism and outcome.

  • Gold/Platinum Catalysis: A Lewis-acidic Au(I) or Pt(II) catalyst activates the alkyne toward nucleophilic attack by the pendant hydroxyl group. This forms a vinyl-gold or vinyl-platinum intermediate, which after protonolysis, yields a 3,4-dihydro-2H-1,4-oxazine. Subsequent reduction of the enamine moiety furnishes the final morpholine.[8]

  • Tandem Titanium/Ruthenium Catalysis: A tandem one-pot approach can achieve both cyclization and asymmetric reduction. A Ti-catalyst first mediates an intramolecular hydroamination to form a cyclic imine. In the same pot, a chiral Ru-catalyst (e.g., Noyori-type catalyst) performs an asymmetric transfer hydrogenation to deliver the chiral morpholine with high enantioselectivity.[9][10]

Propargylamine_Routes cluster_0 Gold/Platinum Catalysis cluster_1 Tandem Ti/Ru Catalysis Start_Au N-Propargylamino Alcohol Step1_Au 6-exo-dig Cyclization (AuCl/PtCl2) Start_Au->Step1_Au Intermediate_Au Dihydro-1,4-oxazine (Enamine) Step1_Au->Intermediate_Au Step2_Au Reduction (e.g., Pd/C, H2) Intermediate_Au->Step2_Au End_Au Substituted Morpholine Step2_Au->End_Au Start_Ru O-Propargylamine Step1_Ru Intramolecular Hydroamination (Ti cat.) Start_Ru->Step1_Ru Intermediate_Ru Cyclic Imine Step1_Ru->Intermediate_Ru Step2_Ru Asymmetric Transfer Hydrogenation (Chiral Ru cat.) Intermediate_Ru->Step2_Ru End_Ru Chiral 3-Substituted Morpholine Step2_Ru->End_Ru

Caption: Key strategies for morpholine synthesis from N-propargylamines.

Performance Comparison & Data
MethodCatalyst SystemKey FeatureYieldsEnantiomeric Excess (ee)Reference
Gold CycloisomerizationAuCl(PPh3)/AgNTf2Mild conditionsModerate to GoodN/A (product is reduced)[8]
Platinum CycloisomerizationPtCl2Access to isopropenyl morpholines82-92% (after hydrolysis)N/A[8]
Tandem Hydroamination/ATHTi(NMe2)2 / RuCl[(S,S)-Ts-DPEN]One-pot, highly enantioselective51-80%74-99%[9][10]

Verdict: Synthesis from N-propargylamines is a highly versatile and modern strategy that provides rapid access to complex and often chiral morpholines.[8] The tandem catalytic approach is particularly powerful for drug discovery, enabling the efficient enantioselective synthesis of 3-substituted morpholines.[10] The primary investment is in the specialized catalysts required for the transformation.

Annulative Heterocoupling of Aziridines and Epoxides

A recent and powerful strategy for creating densely C-substituted morpholines involves the formal [3+3] annulation of aziridines and epoxides.[3] This method excels in building stereocomplexity because the stereocenters of the final product are directly templated by the stereochemistry of the readily available chiral starting materials.

Mechanistic Rationale & Workflow

The process occurs in two distinct, often one-pot, phases:

  • Ring-Opening: An N-H aziridine acts as a nucleophile, opening an epoxide. This reaction is typically promoted by heating or with a Lewis acid catalyst to generate a γ-aziridinyl alcohol intermediate. The regioselectivity of this step is crucial and depends on the substitution patterns of both rings.

  • Cationic Cyclization: The aziridinyl alcohol intermediate is then treated with a Lewis or Brønsted acid. The acid activates the aziridine for ring-opening, forming a carbocation that is intramolecularly trapped by the pendant hydroxyl group, closing the six-membered morpholine ring.

The beauty of this method lies in its combinatorial potential; by varying the substituted aziridine and epoxide, a wide array of complex morpholines can be assembled with high stereofidelity.[3]

Performance Data

The yields for the two-step, one-flask procedure are moderate, but the ability to construct multiple stereocenters in a controlled fashion is a significant advantage.[3]

AziridineEpoxideOverall Yield (One-Flask)Diastereomeric Ratio (dr)Reference
2-PhenylaziridineStyrene Oxide41%N/A[3]
2,3-DiphenylaziridineStyrene Oxide35%3:1[3]

Verdict: This is a cutting-edge strategy for accessing stereochemically dense and complex morpholine scaffolds. While yields may be moderate, its ability to translate the stereochemistry of simple three-membered rings into the final product is a powerful tool for exploring complex chemical space. It is best suited for targeted synthesis where specific, multi-substituted stereoisomers are required.

Head-to-Head Strategy Comparison

Synthetic RouteKey Starting MaterialsGeneral ConditionsProsConsBest For
Classical Annulation 1,2-Amino Alcohols, Chloroacetyl ChlorideBasic acylation, then strong hydride reduction (LAH, BH3)Robust, reliable, widely applicable, good for C3/C5 substitution.Use of hazardous reagents, harsh reduction conditions, limited functional group tolerance.Large-scale synthesis of relatively simple, robust morpholine scaffolds.
Pd-Catalyzed Carboamination O-Allyl Ethanolamines, Aryl/Alkenyl HalidesPd(0) catalyst (e.g., Pd(OAc)2), phosphine ligand, base.Excellent stereocontrol (cis), access to complex aryl/vinyl substituents, fused systems.Multi-step substrate synthesis, cost of catalyst, air-sensitive reagents.Stereocontrolled synthesis of diverse and complex C3, C5-disubstituted morpholines for SAR studies.
N-Propargylamine Cyclization N-Propargylamino AlcoholsMetal-catalyzed (Au, Pt, Ru, Ti) cycloisomerization/hydroamination.High atom economy, mild conditions, access to diverse functionality, excellent for asymmetric synthesis (Ti/Ru).Requires specialized metal catalysts, may require a separate reduction step.Rapid and efficient synthesis of highly functionalized and chiral morpholines.
Aziridine-Epoxide Coupling Substituted Aziridines and EpoxidesThermal or Lewis acid-catalyzed ring opening, followed by cationic cyclization.Excellent transfer of stereochemistry, access to densely substituted morpholines.Moderate yields, challenges in controlling regioselectivity of ring-opening.Targeted synthesis of stereochemically complex morpholines with multiple contiguous stereocenters.

Conclusion and Future Outlook

The synthesis of substituted morpholines has evolved significantly from classical, robust methods to highly sophisticated, stereoselective catalytic strategies. For routine access to simple scaffolds, the annulation of 1,2-amino alcohols remains a viable and cost-effective choice. However, the demands of modern drug discovery for precise three-dimensional structures and novel chemical matter have driven the development of powerful catalytic transformations.

Palladium-catalyzed carboaminations and N-propargylamine cyclizations offer unparalleled control and efficiency for creating complex and chiral morpholines. Emerging methods like photocatalytic couplings and the annulative coupling of strained rings are pushing the boundaries of what is possible, enabling the construction of previously inaccessible, densely functionalized targets.[3][11] The future of morpholine synthesis will undoubtedly focus on enhancing the practicality, cost-effectiveness, and environmental sustainability of these advanced methods, further solidifying the morpholine scaffold's privileged status in the pursuit of new medicines.[6]

References

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Nandi, P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Namirembe, S., et al. (2021). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. AKJournals. [Link]

  • Various Authors. (2024). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Various Authors. (2025). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Kattamuri, P. V., et al. (2016). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. National Institutes of Health. [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link]

  • Ravindar, L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Seidel, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]

  • Chen, X., et al. (2011). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Various Authors. (2011). Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Inventor, Z. L. (2013). Morpholine synthetic catalyst and preparation method thereof.
  • Co-authored with, M. B. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. PubMed. [Link]

  • Kim, H., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. [Link]

  • Saikia, A. K., et al. (2016). Highly regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols. Organic & Biomolecular Chemistry. [Link]

  • Kim, H., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2019). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • Palomo, L. L. (2022). Pictet-Spengler Reaction. YouTube. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. [Link]

  • Csekei, M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(3-Fluoro-4-nitrobenzyl)morpholine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

4-(3-Fluoro-4-nitrobenzyl)morpholine is a halogenated nitroaromatic compound containing a morpholine moiety. Based on the known hazards of structurally similar chemicals, it should be treated as a hazardous substance.

  • Halogenated Nitroaromatic Compounds: These substances are often toxic and environmentally harmful. For instance, 1-Chloro-4-nitrobenzene is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects and cancer[1].

  • Morpholine and its Derivatives: Morpholine is a flammable liquid and is harmful if swallowed or inhaled, and toxic in contact with skin. It can cause severe skin burns and eye damage[2][3]. Combustion may produce toxic gases such as nitrogen oxides[4][5].

Given these characteristics, 4-(3-Fluoro-4-nitrobenzyl)morpholine must be handled as hazardous waste, necessitating a stringent disposal protocol.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundKey HazardsGHS Hazard Statements
1-Chloro-4-nitrobenzene Toxicity, Genotoxicity, Carcinogenicity, Organ Damage, Aquatic ToxicityH301+H311+H331, H341, H351, H373, H411[1]
Morpholine Flammability, Acute Toxicity (Oral, Dermal, Inhalation), CorrosivityH226, H302, H311+H331, H314[3][6]
4-(4-Nitrophenyl)morpholine Eye Irritation, Skin Irritation, Respiratory IrritationCauses serious eye irritation, May cause respiratory irritation[7]
4-(2-Fluoro-4-nitrophenyl)morpholine Eye Irritation, Skin Irritation, Respiratory IrritationCauses serious eye irritation, May cause respiratory irritation[8]
Personal Protective Equipment (PPE) and Handling

Before handling 4-(3-Fluoro-4-nitrobenzyl)morpholine for disposal, it is imperative to wear appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles[7][8].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][6].

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Designated Waste Stream: As a halogenated organic compound, 4-(3-Fluoro-4-nitrobenzyl)morpholine must be collected in a dedicated waste container labeled "Halogenated Organic Waste"[1][9].

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams[1]. Mixing can create hazardous reactions and complicate the disposal process. Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[10].

Waste Container Selection and Labeling

The integrity of the waste containment system is crucial for preventing leaks and ensuring safe transport.

  • Container Compatibility: The container must be chemically compatible with 4-(3-Fluoro-4-nitrobenzyl)morpholine. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure[11].

  • Labeling Requirements: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added[12]. The label must include:

    • The words “Hazardous Waste”[11].

    • The full chemical name: "4-(3-Fluoro-4-nitrobenzyl)morpholine" (no abbreviations or chemical formulas)[11].

    • An approximate concentration and volume of the waste.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard)[1].

On-Site Accumulation and Storage

The storage of hazardous waste within the laboratory is subject to strict regulations.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, under the control of laboratory personnel[1]. This area should be at or near the point of generation[11].

  • Ventilation: The storage area must be well-ventilated, such as within a chemical fume hood, to minimize inhalation exposure[1].

  • Secondary Containment: It is best practice to use a secondary containment system to capture any potential leaks or spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[1].

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of 4-(3-Fluoro-4-nitrobenzyl)morpholine.

DisposalWorkflow Disposal Workflow for 4-(3-Fluoro-4-nitrobenzyl)morpholine cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Assess Hazards (Halogenated Nitroaromatic) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C Proceed to Collection D Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards C->D E Segregate as 'Halogenated Organic Waste' D->E F Store in Designated SAA (Under Lab Control) E->F Transfer to Storage G Ensure Proper Ventilation (e.g., Fume Hood) F->G H Keep Container Securely Closed G->H I Contact Institutional EHS (Environmental Health & Safety) H->I Initiate Disposal J Arrange for Pickup by Licensed Waste Contractor I->J K High-Temperature Incineration (Preferred Method) J->K

Caption: Disposal workflow for 4-(3-Fluoro-4-nitrobenzyl)morpholine.

Final Disposal Method

The ultimate disposal of 4-(3-Fluoro-4-nitrobenzyl)morpholine must be conducted by a licensed and approved hazardous waste disposal contractor.

  • High-Temperature Incineration: The recommended and most common method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration[1]. This process effectively destroys the toxic organic compounds, converting them into less harmful substances. Modern incinerators are equipped with advanced air pollution control systems to neutralize harmful gases produced during combustion[1]. For morpholine derivatives, incineration is also the preferred method, with the caveat that nitrogen oxide emissions may need to be controlled to meet environmental regulations[4].

  • Contacting Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. The EHS department will coordinate the pickup and disposal of the hazardous waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[11][13].

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Contain the Spill: Use absorbent materials such as sand, diatomaceous earth, or universal binding agents to contain the spill[6].

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the disposal of 4-(3-Fluoro-4-nitrobenzyl)morpholine is conducted in an environmentally responsible and regulatory-compliant manner. Always consult your institution's specific Chemical Hygiene Plan (CHP) and EHS guidelines for any additional requirements[14][15][16].

References

  • Daniels Health. (2025, May 21).
  • Benchchem. (2025).
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Carl ROTH.
  • ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • American Chemistry Council.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • Redox. (2022, October 1).
  • Safety Data Sheet 4-(4-Nitrophenyl)morpholine. (2025, December 23).
  • MsdsDigital.com.
  • Fisher Scientific. Safety Data Sheet 4-(2-Fluoro-4-nitrophenyl)morpholine. (2025, December 26).
  • National Science Teaching Association. (2024, August 16).
  • Occupational Safety and Health Administration.
  • Morpholine Safety D
  • Sigma-Aldrich. (2024, March 8).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
  • Occupational Safety and Health Administration.
  • Morpholine Safety D
  • Braun Research Group.
  • Hazardous Waste Segreg
  • Nipissing University. (2019, June 12).
  • Hazardous Waste Disposal Procedures.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.